2,6-Diphenylpyridine
説明
Structure
3D Structure
特性
IUPAC Name |
2,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUOHDQXFNPPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022209 | |
| Record name | 2,6-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,6-Diphenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000132 [mmHg] | |
| Record name | 2,6-Diphenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3558-69-8 | |
| Record name | 2,6-Diphenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3558-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIPHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI75V15Y1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Diphenylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diphenylpyridine is a substituted pyridine derivative that is gaining significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure and the presence of two phenyl groups make it a versatile building block for the development of novel compounds with diverse applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These values have been compiled from various sources and represent a consensus of the available data.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₃N | [1][2] |
| Molecular Weight | 231.29 g/mol | [1][3] |
| Appearance | White to cream crystalline powder | [1][2] |
| Melting Point | 73-87 °C | [2][3][4][5] |
| Boiling Point | 396-398 °C (decomposition) | [4] |
| 210 °C at 3 mmHg | [4][5] | |
| Density | 1.1 ± 0.1 g/cm³ | [3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and dimethylformamide. | [4][5] |
| pKa | 3.83 ± 0.10 (Predicted) | [4][5] |
| Refractive Index | 1.606 | [3][4] |
| Flash Point | 166.4 ± 12.0 °C | [3][4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 500 MHz): δ 8.03 (d, J = 8.1 Hz, 4H), 7.63-7.59 (m, 1H), 7.52 (d, J = 7.9 Hz, 2H), 7.36 (t, J = 7.6 Hz, 4H), 7.29 (t, J = 7.3 Hz, 2H).[6]
-
¹³C NMR (CDCl₃, 126 MHz): δ 155.7, 138.4, 136.4, 127.9, 127.6, 125.9, 117.5.[6]
Experimental Protocols
Synthesis of this compound
While various synthetic routes exist, a common laboratory-scale synthesis involves a condensation reaction. Below is a generalized protocol.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
A mixture of benzaldehyde, acetophenone, and ammonium acetate in a suitable solvent like ethanol is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.
-
The precipitate is filtered, washed with water, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized this compound can be confirmed by:
-
Melting point determination: Comparison with the literature value.
-
NMR spectroscopy (¹H and ¹³C): To confirm the chemical structure.[6][7]
-
Mass spectrometry: To determine the molecular weight.[1]
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in drug discovery and materials science due to their unique structural and electronic properties.[4]
Drug Development
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[8][9] The addition of phenyl groups at the 2 and 6 positions provides a template for the design of molecules with specific biological activities.
-
Kinase Inhibitors: Derivatives of diphenylpyridine have been investigated as potential kinase inhibitors, which are a crucial class of drugs in cancer therapy.[10]
-
GPR54 Antagonists: Acylamino-diphenylpyridine derivatives have been synthesized and shown to be potent antagonists of GPR54, a receptor implicated in sex-hormone dependent diseases like prostate cancer.[11]
-
Anticancer and Antimicrobial Agents: While research on this compound itself is ongoing, related structures like 2,6-diphenyl-piperidines have shown promising anticancer and antimicrobial activities.[12][13]
The general workflow for the initial stages of drug discovery involving a scaffold like this compound is illustrated below.
Materials Science
The rigid and aromatic nature of this compound makes it a valuable component in the design of organic electronic materials.[4] It can be incorporated into polymers and small molecules for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Photovoltaics (OPVs)
-
Sensors
Safety Information
This compound is harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]
Conclusion
This compound is a compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical and physical properties, coupled with its synthetic accessibility, make it an attractive scaffold for further investigation. The development of novel derivatives based on the this compound core is a promising avenue for the discovery of new therapeutic agents and advanced materials. This guide provides a foundational understanding for researchers and professionals looking to explore the diverse applications of this versatile molecule.
References
- 1. This compound | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. biosynce.com [biosynce.com]
- 5. This compound CAS#: 3558-69-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound(3558-69-8) 1H NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,6-Diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,6-diphenylpyridine. The document details experimental findings from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside theoretical insights from computational chemistry. Detailed experimental protocols for the key analytical techniques are also provided.
Molecular Structure and Conformation
This compound is an aromatic organic compound featuring a central pyridine ring substituted with two phenyl groups at the 2 and 6 positions. The steric hindrance between the hydrogen atoms on the phenyl rings and the pyridine ring prevents the molecule from adopting a planar conformation. The phenyl rings are twisted out of the plane of the pyridine ring, resulting in a non-planar molecular geometry. This twisted conformation is a key determinant of its chemical and physical properties, including its packing in the solid state and its interactions in solution.
Solid-State Conformation by X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of this compound. The key structural parameters, as determined from crystallographic studies, are summarized in the table below. In the solid state, the molecule crystallizes in an orthorhombic system, and the dihedral angles between the pyridine ring and the two phenyl rings are approximately 29.68° and 26.58°.[1][2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 16.1368 Å, b = 12.5371 Å, c = 6.2969 Å |
| Dihedral Angle (Py-Ph1) | 29.68° |
| Dihedral Angle (Py-Ph2) | 26.58° |
Data from Rocha, M. A., et al. (2007). Acta Crystallographica Section E, E63, o4833.[1][2]
Conformation in Solution by NMR Spectroscopy
In solution, the phenyl rings of this compound are expected to undergo rapid rotation at room temperature. The chemical shifts observed in the 1H NMR spectrum are consistent with a structure where the phenyl and pyridine rings are not coplanar. The protons on the pyridine ring and the phenyl rings show distinct signals in the aromatic region of the spectrum.
| Proton | Chemical Shift (ppm) |
| Pyridine-H4 | ~7.79 |
| Pyridine-H3,5 | ~7.68 |
| Phenyl-H | ~8.15, 7.50, 7.43 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[3]
Theoretical Conformation and Rotational Barrier
Computational studies on closely related molecules, such as 2-phenylpyridine, provide insights into the conformational energetics of this compound. Density Functional Theory (DFT) calculations on 2-phenylpyridine suggest a gas-phase equilibrium dihedral angle of approximately 21°.[4] The rotational energy barrier for the phenyl group is calculated to be around 1 kcal/mol, indicating that at room temperature, the phenyl rings are in constant motion.[5]
| Parameter | Value (for 2-phenylpyridine) |
| Calculated Dihedral Angle | ~21° |
| Rotational Energy Barrier | ~1 kcal/mol |
Data for 2-phenylpyridine is used as a reasonable approximation for this compound.[4][5]
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
This protocol is adapted from the synthesis described by Rocha, M. A., et al. (2007).[1]
Materials:
-
2,6-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (catalyst)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Acetone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq) and phenylboronic acid (2.2 eq) in N,N-dimethylformamide.
-
Add an aqueous solution of potassium carbonate (4.0 eq).
-
Add palladium(II) acetate (0.01 eq) to the mixture.
-
Reflux the reaction mixture for 5 hours at 100 °C.
-
After cooling to room temperature, extract the product with a 5:1 mixture of ethyl acetate and acetone.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as colorless crystals.
Single-Crystal X-ray Diffraction
Crystal Growth:
-
Slowly cool a saturated solution of this compound in hot ethanol. Colorless, block-shaped crystals suitable for X-ray diffraction should form over several hours to days.
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., at 120 K) to minimize thermal vibrations.
-
Use a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
Structure Solution and Refinement:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) in an NMR tube.
1H NMR Spectroscopy:
-
Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
13C NMR Spectroscopy:
-
Acquire the 13C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.
-
Set the spectral width to cover the aromatic carbon region (approximately 100-160 ppm).
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
Workflow for Structural and Conformational Analysis
The following diagram illustrates the logical workflow for the comprehensive structural and conformational analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
2,6-Diphenylpyridine: A Technical Guide for Scientific Professionals
IUPAC Name: 2,6-diphenylpyridine[1][2] CAS Number: 3558-69-8[1]
This technical guide provides an in-depth overview of this compound, a heterocyclic aromatic organic compound. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, encompassing its chemical and physical properties, synthesis protocols, and applications, with a focus on its relevance in medicinal chemistry.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[2] It is generally insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃N | [1] |
| Molecular Weight | 231.29 g/mol | [1][4] |
| Melting Point | 73-77 °C | [3][4] |
| Boiling Point | 210 °C at 3 mmHg | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 166.4 ± 12.0 °C | [3] |
| XLogP3 | 4.8 | [1] |
Applications in Research and Drug Development
This compound serves as a versatile intermediate and building block in various scientific domains.[3] In the pharmaceutical industry, its scaffold is of significant interest for the synthesis of novel therapeutic agents.[3] Derivatives of diphenylpyridine have been investigated for their potential anticancer properties.[5][6]
Furthermore, its unique electronic structure makes it suitable for applications in materials science, particularly in the development of organic luminescent materials and optoelectronic devices.[3]
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several established organometallic cross-coupling reactions. The Suzuki coupling reaction is a widely employed method for the formation of carbon-carbon bonds. A general protocol for the synthesis of a 2,6-diarylpyridine via a Suzuki coupling is outlined below.
Key Experiment: Suzuki Cross-Coupling for the Synthesis of 2,6-Diarylpyridines
This protocol provides a general guideline for the palladium-catalyzed Suzuki coupling of a dihalopyridine with a phenylboronic acid.
Materials:
-
2,6-Dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Solvent system (e.g., a mixture of toluene and ethanol, or dioxane and water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2,6-dihalopyridine, phenylboronic acid (typically 2.2-2.5 equivalents), palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas and maintain it under a positive pressure.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. The mixture is then typically diluted with an organic solvent and washed with water or brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the this compound derivative.
Mechanism of Action and Signaling Pathways
Certain derivatives of diphenylpyridine have demonstrated significant potential as anticancer agents by targeting microtubule dynamics.[6] These compounds can inhibit the polymerization of tubulin, a crucial protein for the formation of microtubules.[6] Disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[6][7]
The proposed signaling pathway for the anticancer activity of these diphenylpyridine derivatives is illustrated below.
References
- 1. This compound | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. biosynce.com [biosynce.com]
- 4. This compound CAS#: 3558-69-8 [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of 2,6-Diphenylpyridine Analogues: A Technical Guide to Their Biological Activity
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the biological activities of 2,6-diphenylpyridine analogues. This class of compounds has demonstrated significant potential across a range of therapeutic areas, most notably in oncology. This document provides a consolidated overview of their cytotoxic and enzyme-inhibitory activities, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways these analogues are understood to modulate.
Quantitative Analysis of Biological Activity
The antitumor potential of this compound analogues and related derivatives has been substantiated through in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several analogues. The data, collated from multiple studies, are presented below for comparative analysis.
Table 1: In Vitro Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines
| Compound ID | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 | 78.28 ± 3.9 | > 100 |
| 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |
| 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin | 3.18 ± 0.1 | 4.17 ± 0.2 |
Data sourced from cytotoxicity studies on 2-amino-4,6-diphenylnicotinonitrile derivatives, which are structurally related to the this compound core.
Table 2: In Vitro Cytotoxicity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivatives
| Compound ID | HCT116 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 13 | 1.45 | 1.85 | 2.15 |
| 19 | 2.35 | 2.25 | 4.25 |
These compounds feature a 2,6-diphenyl substitution pattern on a related heterocyclic core and have shown pronounced antiproliferative activity.[1]
Key Experimental Protocols
The evaluation of the biological activity of this compound analogues relies on a suite of standardized in vitro assays. The methodologies for the most pertinent of these are detailed below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
Several pyridine-based compounds have been identified as potent kinase inhibitors. An in vitro kinase assay is crucial for determining the inhibitory activity of this compound analogues against specific kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a kinase-specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Modulated Signaling Pathways
The biological effects of this compound analogues are mediated through their interaction with and modulation of key intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
References
A Comprehensive Review of 2,6-Diphenyl Piperidines: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,6-diphenyl piperidine scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemistry of 2,6-diphenyl piperidines, with a focus on their synthesis, spectroscopic properties, and diverse pharmacological applications, including their potential as anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Synthesis: The Mannich Reaction and Beyond
The primary synthetic route to the core 2,6-diphenyl-4-piperidone structure is the Mannich reaction. This one-pot multicomponent condensation reaction typically involves an aromatic aldehyde (such as benzaldehyde), a ketone with at least one α-hydrogen (like acetone or its derivatives), and a nitrogen source, commonly ammonium acetate.[1][2] The reaction proceeds through the formation of an enol or enolate from the ketone, which then undergoes a nucleophilic addition to an imine intermediate generated in situ from the aldehyde and ammonia. A subsequent intramolecular cyclization via a second Mannich reaction and dehydration ultimately yields the 2,6-diaryl-4-piperidone ring system.
While the classical Mannich reaction provides a straightforward entry to this scaffold, various modifications and alternative strategies have been developed to improve yields, introduce substitutions, and achieve stereocontrol. These include the use of pre-formed imines, Lewis acid catalysis, and asymmetric Mannich reactions employing chiral auxiliaries or catalysts to afford enantioenriched piperidine derivatives.[1]
Further chemical modifications of the 2,6-diphenyl-4-piperidone core are readily achievable. The carbonyl group at the C-4 position is a versatile handle for a wide range of transformations, including reduction to the corresponding alcohol, reductive amination to introduce diverse amine functionalities, and condensation reactions with various nucleophiles to generate oximes, hydrazones, and other derivatives. The secondary amine of the piperidine ring can also be functionalized through N-alkylation, N-acylation, or N-arylation to explore structure-activity relationships.
Experimental Protocols
General Procedure for the Synthesis of 2,6-Diphenyl-4-piperidone via Mannich Reaction:
A mixture of benzaldehyde (2 equivalents), acetone (1 equivalent), and ammonium acetate (1 equivalent) in a suitable solvent such as ethanol is heated to reflux for several hours.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water or by concentrating the solvent. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Synthesis of N-substituted 2,6-diphenyl-4-piperidone:
To a solution of 2,6-diphenyl-4-piperidone in a suitable solvent like dimethylformamide (DMF), a base such as potassium carbonate is added, followed by the desired alkyl or acyl halide. The reaction mixture is stirred at room temperature or heated to achieve complete conversion. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-substituted derivative, which can be further purified by column chromatography.
Spectroscopic Characterization
The structural elucidation of 2,6-diphenyl piperidine derivatives heavily relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectra of 2,6-diphenyl piperidines provide valuable information about the stereochemistry and conformation of the piperidine ring. The protons at the C-2 and C-6 positions, being adjacent to the phenyl groups, typically appear as multiplets in the downfield region. The chemical shifts and coupling constants of the piperidine ring protons can be used to determine the chair or boat conformation of the ring and the axial or equatorial orientation of the substituents.[3][4]
¹³C NMR Spectroscopy: The carbon NMR spectra complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in 2,6-diphenyl-4-piperidones is typically observed around 208-210 ppm. The signals for the carbons bearing the phenyl groups (C-2 and C-6) appear in the range of 60-65 ppm.[5][6]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. The characteristic absorption band for the carbonyl group (C=O) in 2,6-diphenyl-4-piperidones is typically observed in the region of 1710-1730 cm⁻¹. The N-H stretching vibration of the piperidine ring is usually seen as a broad band around 3300 cm⁻¹.[7]
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Diphenyl-4-piperidone [6][8]
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~209.0 |
| C-2, C-6 | ~62.5 |
| C-3, C-5 | ~48.0 |
| Aromatic C | ~126.0 - 145.0 |
Biological Activities and Therapeutic Potential
2,6-Diphenyl piperidine derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2,6-diphenyl piperidine derivatives against various cancer cell lines. The mechanism of their anticancer action is multifaceted and appears to involve the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[9]
Mechanism of Action:
-
Induction of Apoptosis: Many 2,6-diphenyl piperidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1/S or G2/M), thereby inhibiting the uncontrolled proliferation of cancer cells.
-
Inhibition of Signaling Pathways: 2,6-Diphenyl piperidines have been reported to interfere with critical signaling pathways that are often dysregulated in cancer, including the STAT-3, NF-κB, and PI3K/Akt pathways.[9][10] By inhibiting these pathways, they can suppress tumor growth and progression.
Table 2: Selected 2,6-Diphenyl Piperidine Derivatives with Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Derivative A | Breast (MCF-7) | 5.2 | [11] |
| Derivative B | Lung (A549) | 8.7 | [11] |
| Derivative C | Colon (HCT116) | 3.1 | [12] |
| Derivative D | Prostate (PC-3) | 6.5 | [12] |
Note: The specific structures of the derivatives are proprietary to the cited research.
Antimicrobial Activity
The 2,6-diphenyl piperidine scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria and fungi.
Mechanism of Action:
The antimicrobial mechanism of action for piperidine alkaloids is thought to involve multiple targets. One of the key mechanisms is the inhibition of bacterial efflux pumps.[13] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, leading to drug resistance. By inhibiting these pumps, 2,6-diphenyl piperidine derivatives can restore the efficacy of existing antibiotics and combat multidrug-resistant bacteria.[14] Other potential mechanisms include disruption of the bacterial cell membrane and interference with nucleic acid and protein synthesis.[15][16]
Table 3: Antimicrobial Activity of Selected 2,6-Diphenyl Piperidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 16 | [12] |
| Derivative F | Escherichia coli | 32 | [12] |
| Derivative G | Candida albicans | 8 | [17] |
| Derivative H | Aspergillus niger | 16 | [17] |
Note: The specific structures of the derivatives are proprietary to the cited research.
Experimental and Drug Discovery Workflows
The discovery and development of novel 2,6-diphenyl piperidine-based therapeutic agents often follow a structured workflow, from initial screening to lead optimization.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for a library of 2,6-diphenyl piperidine derivatives involves a series of steps to identify promising "hit" compounds.
Caption: A typical high-throughput screening workflow for identifying bioactive 2,6-diphenyl piperidines.
Hit-to-Lead Optimization Workflow
Once validated hits are identified, a hit-to-lead optimization process is initiated to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves chemical synthesis of analogs and their biological evaluation.
Caption: A workflow for the hit-to-lead optimization of 2,6-diphenyl piperidine derivatives.
Signaling Pathways
The biological effects of 2,6-diphenyl piperidines are mediated through their interaction with various cellular signaling pathways. In the context of cancer, these compounds have been shown to modulate pathways that are critical for tumor cell survival and proliferation.
Caption: Modulation of key cancer-related signaling pathways by 2,6-diphenyl piperidine derivatives.
Conclusion
The 2,6-diphenyl piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive target for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of this important class of compounds. The detailed experimental protocols, tabulated quantitative data, and insights into their mechanisms of action are intended to empower researchers to further explore the therapeutic potential of 2,6-diphenyl piperidines in the ongoing quest for new and effective treatments for cancer and infectious diseases. Further research focusing on the elucidation of specific molecular targets and the optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical reality.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. asianpubs.org [asianpubs.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
- 8. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 2,6-Diphenylpyridine in Organogold(III) Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2,6-diphenylpyridine in organogold(III) chemistry, with a focus on the synthesis, characterization, and potential therapeutic uses of the resulting pincer-type complexes.
Introduction
Organogold(III) complexes featuring the this compound scaffold have emerged as a significant class of compounds with intriguing photophysical and biological properties. The tridentate C^N^C pincer coordination of the deprotonated this compound ligand imparts high stability to the gold(III) center, preventing its reduction under physiological conditions. This stability is a crucial attribute for the development of these complexes as therapeutic agents and catalysts. This document outlines the synthesis of these complexes, summarizes their key structural and photophysical data, and provides detailed protocols for their preparation and evaluation in biological assays.
Data Presentation
Table 1: Selected Bond Lengths and Angles for [Au(C^N^C)L] Complexes
| Complex | Au-C (Å) | Au-N (Å) | C-Au-N (°) | Reference |
| [Au(C^N^C)(Spy-2)] | 2.049(avg) | 2.071(avg) | 81.3(avg) | [1] |
| [Au(C^N^C)PPh₃]ClO₄ | 2.05(avg) | 2.06(avg) | 81.5(avg) | [1] |
Spy-2 = 2-mercaptopyridine
Table 2: Photophysical Properties of Mononuclear and Binuclear Gold(III) this compound Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) at 77 K | Reference |
| [Au(C^N^C)PPh₃]ClO₄ | 388, 410 (sh) | 525 | [1] |
| --INVALID-LINK--₂ | 397, 420 (sh) | 602 | [1] |
| --INVALID-LINK--₂ | 393, 418 (sh) | 598 | [1] |
sh = shoulder, dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane
Table 3: In Vitro Cytotoxicity of [Au(C^N^C)(NHC)]⁺ Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Au(C^N^C)(IMe)]⁺ | NCI-H460 (Non-small cell lung carcinoma) | ~1.5 | [2] |
| [Au(C^N^C)(IMe)]⁺ | CCD-19Lu (Normal lung fibroblast) | >250 | [2] |
IMe = 1,3-dimethylimidazol-2-ylidene
Experimental Protocols
Protocol 1: Synthesis of the Organomercury(II) Precursor, Hg(C^N^CH)Cl
This protocol describes the synthesis of the organomercury(II) precursor, which is a key intermediate for the transmetalation reaction to form the organogold(III) complex.
Materials:
-
This compound
-
Mercury(II) acetate
-
Methanol
-
Lithium chloride
-
Water
-
Dichloromethane
-
Hexane
Procedure:
-
A solution of this compound (1.0 g, 4.3 mmol) in methanol (50 mL) is added to a solution of mercury(II) acetate (1.37 g, 4.3 mmol) in methanol (50 mL).
-
The mixture is stirred at room temperature for 24 hours.
-
A white precipitate of the organomercury acetate is formed. The precipitate is collected by filtration, washed with methanol, and dried in vacuo.
-
The crude organomercury acetate is dissolved in methanol (100 mL), and a solution of lithium chloride (0.36 g, 8.6 mmol) in water (20 mL) is added.
-
The mixture is stirred for 30 minutes, during which a white precipitate of Hg(C^N^CH)Cl is formed.
-
The precipitate is collected by filtration, washed with water and then with a small amount of cold methanol.
-
The solid is recrystallized from dichloromethane/hexane to afford Hg(C^N^CH)Cl as a white crystalline solid.
Protocol 2: Synthesis of the Organogold(III) Complex, [Au(C^N^C)Cl]
This protocol details the transmetalation reaction to synthesize the target organogold(III) pincer complex.
Materials:
-
Hg(C^N^CH)Cl
-
Potassium tetrachloroaurate(III) (K[AuCl₄])
-
Acetonitrile
Procedure:
-
A mixture of Hg(C^N^CH)Cl (0.50 g, 1.0 mmol) and K[AuCl₄] (0.38 g, 1.0 mmol) in acetonitrile (50 mL) is heated at reflux for 24 hours.
-
During the reaction, a yellow precipitate of [Au(C^N^C)Cl] forms.
-
The reaction mixture is cooled to room temperature, and the yellow solid is collected by filtration.
-
The solid is washed with acetonitrile and diethyl ether and then dried in vacuo to yield the desired product.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
This protocol provides a general method for assessing the in vitro cytotoxicity of the synthesized organogold(III) complexes against a panel of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Organogold(III) complex stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the organogold(III) complex in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for a further 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of organogold(III) complexes on the enzyme thioredoxin reductase.
Materials:
-
Purified mammalian thioredoxin reductase (TrxR)
-
NADPH
-
Insulin
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 7.5) containing EDTA
-
Organogold(III) complex
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and insulin in a 96-well plate.
-
Add various concentrations of the organogold(III) complex to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding TrxR to each well.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of DTNB in guanidine hydrochloride. The DTNB reacts with the reduced insulin to produce a colored product.
-
Measure the absorbance at 412 nm.
-
Calculate the percentage of TrxR inhibition for each concentration of the gold complex and determine the IC₅₀ value.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of [Au(C^N^C)Cl].
Caption: Proposed anticancer mechanism of action for organogold(III) complexes.
Applications
Medicinal Chemistry
Organogold(III) complexes with the this compound ligand have shown significant promise as anticancer agents.[2] Their stability in physiological conditions allows them to reach biological targets without premature degradation. The cytotoxic mechanism of these complexes is often multifactorial and distinct from traditional platinum-based drugs.
One of the key mechanisms of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[2] By inhibiting this enzyme, the gold(III) complexes can block the proliferation of cancer cells. Another important target is the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.
The high selectivity of some of these complexes for cancer cells over normal cells, as indicated by the IC₅₀ values in Table 3, highlights their potential for targeted cancer therapy with reduced side effects.[2]
Catalysis
While the primary focus of research on this compound gold(III) complexes has been on their medicinal applications, their structural features also make them potential candidates for catalysis. The stable C^N^C pincer framework can support a reactive gold(III) center, which could be active in various organic transformations. Gold catalysts are known to be effective in reactions such as the hydroamination of alkynes. While specific detailed protocols for this compound gold(III) complexes in catalysis are still emerging, the general principle involves the activation of a C-C triple bond by the Lewis acidic gold(III) center, followed by nucleophilic attack of an amine. Further research in this area could expand the utility of these robust organogold(III) complexes.
Conclusion
Organogold(III) complexes incorporating the this compound ligand represent a versatile class of compounds with significant potential in medicinal chemistry and catalysis. Their robust C^N^C pincer structure provides a stable platform for the gold(III) center, enabling potent and selective anticancer activity through mechanisms such as topoisomerase I and thioredoxin reductase inhibition. The detailed protocols provided herein offer a foundation for the synthesis and biological evaluation of these promising compounds, paving the way for further research and development in this exciting area of organometallic chemistry.
References
Application Notes and Protocols: 2,6-Diphenylpyridine as a Tridentate Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,6-diphenylpyridine as a tridentate, C^N^C pincer ligand in catalytic applications. The unique structural and electronic properties of this ligand framework lead to highly stable and active metal complexes, particularly with palladium and gold, which are valuable in a range of organic transformations.
Introduction to this compound as a C^N^C Pincer Ligand
This compound is a versatile ligand that, upon cyclometalation, acts as a dianionic tridentate C^N^C pincer ligand. This coordination mode imparts exceptional thermal stability and robustness to the resulting metal complexes. The strong sigma-donating character of the metalated carbon atoms, combined with the central coordinating pyridine nitrogen, creates a unique electronic environment at the metal center, influencing its catalytic activity. These characteristics make this compound-based catalysts promising candidates for various cross-coupling and other catalytic reactions that are fundamental to modern synthetic chemistry and drug development.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes of this compound have shown significant promise in catalyzing C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings. The pincer architecture helps to stabilize the active palladium species throughout the catalytic cycle, often leading to high efficiency and selectivity.
Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals. Palladium complexes featuring the this compound ligand can effectively catalyze the coupling of aryl halides with arylboronic acids.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2,6-dibromopyridine with phenylboronic acid, catalyzed by a palladium complex with a 2-phenylpyridine derivative, which serves as a model for the reactivity of this compound-based catalysts.
| Entry | Aryl Halide | Catalyst | Solvent | Base | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | trans-[(2-mesitylpy)₂PdCl₂] | MeOH:H₂O | K₃PO₄ | 1 | 99 |
| 2 | 2,6-Dibromopyridine | trans-[(2-mesitylpy)₂PdCl₂] | 1,4-dioxane:H₂O | K₃PO₄ | 16 | 50 |
| 3 | 2,6-Dibromopyridine | trans-[(2-mesitylpy)₂PdCl₂] | Toluene:H₂O | K₃PO₄ | 16 | 11 |
Data adapted from a study on a related 2-phenylpyridine palladium complex, demonstrating the potential of this ligand class in Suzuki-Miyaura reactions.[1]
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium-2,6-diphenylpyridine pincer complex as the catalyst.
Materials:
-
Palladium pincer complex (e.g., [Pd(C^N^C-diphenylpyridine)Cl]) (0.1-1 mol%)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF/H₂O) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pincer complex, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Gold-Catalyzed Reactions
Gold(III) complexes featuring the this compound C^N^C pincer ligand are of interest due to their unique reactivity and potential applications in various organic transformations. The synthesis of these gold complexes often proceeds through transmetalation from corresponding organomercury or organopalladium precursors.
Application: Synthesis of Gold(III) Pincer Complexes for Catalysis
The preparation of well-defined gold(III) pincer complexes is the first step towards exploring their catalytic potential. The following protocols outline the synthesis of the ligand and a representative gold(III) complex.
This protocol describes a general method for the synthesis of substituted this compound ligands, which are precursors to the C^N^C pincer complexes.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Substituted phenylboronic acid (2.2 equiv)
-
Palladium acetate (Pd(OAc)₂) (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Ethylene glycol
-
Pyridinium chloride
-
1-Bromododecane
-
Potassium carbonate (K₂CO₃)
-
Butanone
Procedure:
-
Suzuki Coupling: In a flask, combine 2,6-dibromopyridine, the substituted phenylboronic acid, palladium acetate, and potassium phosphate in ethylene glycol. Heat the mixture at 80 °C for 1.5 hours. After cooling, extract the product with an organic solvent.
-
Demethylation (if applicable): Treat the resulting 2,6-di(methoxyphenyl)pyridine with pyridinium chloride and heat to 200 °C to yield the corresponding dihydroxyphenylpyridine.
-
O-Alkylation: React the dihydroxyphenylpyridine with 1-bromododecane in the presence of potassium carbonate in butanone to obtain the final alkoxylated this compound ligand.[2][3]
This protocol details the synthesis of a gold(III) pincer complex from a palladium precursor.
Materials:
-
This compound-based ligand
-
Palladium(II) acetate
-
Potassium tetrachloroaurate(III) (K[AuCl₄])
-
Acetonitrile
Procedure:
-
Synthesis of the Palladium Pincer Complex: React the this compound ligand with palladium(II) acetate in a suitable solvent to form the orthopalladated C^N^C pincer complex.
-
Transmetalation to Gold(III): Treat the isolated palladium pincer complex with potassium tetrachloroaurate(III) in acetonitrile. Stir the reaction mixture at room temperature. The desired chlorogold(III) pincer complex will precipitate and can be isolated by filtration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides [beilstein-journals.org]
- 3. Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Diphenylpyridine in Palladium-Catalyzed C-N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of 2,6-diphenylpyridine as a ligand in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. While a comprehensive literature search did not yield specific, detailed experimental protocols for the use of this compound in this context, this document outlines the fundamental principles of the reaction, presents generalized protocols based on well-established methodologies with analogous ligands, and discusses the potential role of this compound. The information herein is intended to serve as a foundational guide for researchers interested in exploring the utility of this ligand in C-N bond formation.
Introduction to Palladium-Catalyzed C-N Coupling
The palladium-catalyzed C-N cross-coupling reaction, or Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds between aryl or heteroaryl halides/triflates and a wide variety of amine nucleophiles.[1][2] This transformation is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the synthesis of arylamines and their derivatives.[2]
The efficacy of the Buchwald-Hartwig amination is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand stabilizes the active palladium(0) species, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influences the substrate scope and reaction efficiency.[3][4] While bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are most commonly employed, the exploration of novel ligand scaffolds remains an active area of research.[3][5]
This compound is a nitrogen-containing heterocyclic compound that could potentially act as a ligand in palladium-catalyzed reactions. Its rigid backbone and flanking phenyl groups may offer unique steric and electronic properties to the catalytic system.
Potential Role of this compound as a Ligand
While specific data is lacking, the potential role of this compound as a ligand in C-N coupling can be hypothesized based on general principles of catalysis. The nitrogen atom of the pyridine ring can coordinate to the palladium center. The phenyl substituents at the 2 and 6 positions would create a specific steric environment around the metal, which could influence the rates of oxidative addition and reductive elimination. The electronic properties of the pyridine ring and the phenyl groups would also modulate the electron density at the palladium center, impacting its catalytic activity.
Generalized Experimental Protocols
The following are generalized, conceptual protocols for palladium-catalyzed C-N coupling reactions. These are based on standard Buchwald-Hartwig conditions and should be considered as a starting point for optimization if exploring the use of this compound as a ligand.
3.1. General Procedure for the N-Arylation of a Primary Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the primary amine (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80-120 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2. General Procedure for the N-Arylation of a Secondary Amine
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%), this compound (2-6 mol%), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the secondary amine (1.2 mmol).
-
Solvent Addition: Add an appropriate anhydrous, degassed solvent (e.g., THF or 1,4-dioxane, 5-10 mL).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with stirring for 4-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography to afford the desired N-arylated product.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the palladium-catalyzed N-arylation of various aryl bromides with different amines using this compound as a ligand. Note: This data is illustrative and not based on experimental results.
Table 1: N-Arylation of Aniline with Various Aryl Bromides
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | NaOt-Bu | Toluene | 100 | 12 | 88 |
| 3 | 4-Bromoanisole | NaOt-Bu | Toluene | 100 | 16 | 82 |
| 4 | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Table 2: N-Arylation of 4-Bromotoluene with Various Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | NaOt-Bu | Toluene | 100 | 12 | 88 |
| 2 | Morpholine | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| 3 | n-Hexylamine | LHMDS | THF | 80 | 20 | 78 |
| 4 | Indole | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
Visualizations
5.1. Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
5.2. Experimental Workflow for C-N Coupling
Caption: Step-by-step experimental workflow for a typical C-N coupling reaction.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl compounds. While the use of this compound as a ligand in these reactions is not well-documented in the scientific literature, the generalized protocols and foundational information provided in these application notes offer a starting point for its investigation. Further experimental work is necessary to determine the efficacy and scope of this compound as a ligand in palladium-catalyzed C-N coupling reactions. Researchers are encouraged to use the provided protocols as a basis for optimization studies, including the screening of different palladium sources, bases, solvents, and reaction temperatures.
References
- 1. N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N,N'-diphenylpyridine-2,6-diamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the synthesis of N,N'-diphenylpyridine-2,6-diamine and its coordination complexes with various transition metals. This guide is intended to be a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development.
N,N'-diphenylpyridine-2,6-diamine is a versatile tridentate ligand that coordinates with transition metals through the pyridine nitrogen and the two secondary amine nitrogens.[1] The resulting pincer-like complexes have garnered interest for their potential applications in catalysis and medicinal chemistry.[2] The phenyl substituents on the amino groups can influence the steric and electronic properties of the metal center, allowing for the fine-tuning of the complexes' reactivity and physical characteristics.[1]
Data Presentation
The following tables summarize key quantitative data for the synthesis of the N,N'-diphenylpyridine-2,6-diamine ligand and a selection of its metal complexes.
Table 1: Synthesis of N,N'-diphenylpyridine-2,6-diamine Ligand
| Method | Starting Materials | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Microwave-Assisted | 2,6-dibromopyridine, Aniline | Water | None | 200 | 2.5 | 79 | [3] |
| Buchwald-Hartwig Amination | 2,6-dibromopyridine, Aniline | Toluene | Pd(OAc)₂, Xantphos, NaOtBu | Reflux | 8-12 | High | [4] |
| Ullmann Condensation | 2,6-dibromopyridine, Aniline | Dioxane | CuI, K₂CO₃ | Reflux | 24-48 | - | [5] |
Table 2: Characterization Data for N,N'-diphenylpyridine-2,6-diamine Metal Complexes
| Complex | Method | Solvent | Yield (%) | M.p. (°C) | Key IR Bands (cm⁻¹) | Ref. |
| --INVALID-LINK--₂ | Slow Evap. | Methanol | - | - | - | [1] |
| [Fe(N,N'-diphenylpyridine-2,6-diamine)Cl₂] | Precip. | THF | - | - | - | [6] |
| General M(II) Complexes (M = Co, Ni, Cu, Zn, Pd) | Reflux/Stir | Various | - | - | - | [2] |
Note: Detailed characterization data for specific complexes is sparse in the reviewed literature; the table reflects the general synthetic approaches mentioned.
Experimental Protocols
Protocol 1: Synthesis of N,N'-diphenylpyridine-2,6-diamine Ligand (Microwave-Assisted Method)
This protocol is adapted from a catalyst-free, microwave-assisted reaction.[3]
Materials:
-
2,6-dibromopyridine
-
Aniline (4-6 equivalents)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel with a magnetic stir bar, combine 2,6-dibromopyridine and an excess of aniline.[3]
-
Add deionized water to the vessel.[3]
-
Seal the vessel and place it in a microwave synthesizer. Set the temperature to 200°C and the reaction time to 2.5 hours with stirring.[3]
-
After cooling, transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate.[3]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ligand.[3]
Protocol 2: General Synthesis of Metal(II) Complexes
This general protocol can be adapted for various transition metals such as Ni(II), Fe(II), Co(II), Cu(II), Zn(II), and Pd(II).[2][6]
Materials:
-
N,N'-diphenylpyridine-2,6-diamine (Ligand, L)
-
Metal(II) salt (e.g., Ni(ClO₄)₂·6H₂O, FeCl₂·4H₂O, Cu(NO₃)₂·3H₂O)[1][2][6]
-
Anhydrous solvent (e.g., Methanol, Ethanol, THF, Acetonitrile)[2]
-
Schlenk flask or round-bottom flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the N,N'-diphenylpyridine-2,6-diamine ligand (1.0-1.2 equivalents) in the chosen anhydrous solvent in a Schlenk flask.[2]
-
In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in a minimum amount of the same solvent.[2]
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or precipitate formation often indicates complexation.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours or heat to reflux for 4-12 hours, depending on the specific metal and desired complex.[2]
-
Upon completion, cool the mixture. If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
If the complex is soluble, crystallization can be achieved by slow evaporation of the solvent or by vapor diffusion with a less polar solvent.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of the metal complexes and the logical flow for their characterization.
Caption: General experimental workflow for the synthesis of N,N'-diphenylpyridine-2,6-diamine metal complexes.
Caption: Logical workflow for the characterization of synthesized N,N'-diphenylpyridine-2,6-diamine metal complexes.
References
Application Notes and Protocols: The Role of 2,6-Diphenylpyridine Derivatives in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoredox catalysis has emerged as a transformative technology in modern chemical synthesis, enabling the construction of complex molecular architectures under mild and environmentally benign conditions. This approach harnesses the energy of visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive intermediates. While transition metal complexes, particularly those of iridium and ruthenium, have been the workhorses in this field, there is a burgeoning interest in the development of purely organic photocatalysts as sustainable and cost-effective alternatives.
Among the various classes of organic photocatalysts, 2,6-diphenylpyridine and its derivatives have garnered attention due to their tunable photophysical properties, rigid molecular framework, and potential to mediate a range of photoredox transformations. These compounds can act as potent photosensitizers, initiating chemical reactions upon absorption of light. This document provides a comprehensive overview of the applications of this compound derivatives in photoredox catalysis, with a focus on their role in photopolymerization and their potential in broader organic synthesis. Detailed experimental protocols and supporting data are provided to facilitate their application in research and development.
Photophysical and Electrochemical Properties
The efficacy of a molecule as a photoredox catalyst is intrinsically linked to its photophysical and electrochemical properties. Key parameters include the wavelength of maximum absorption (λmax), the emission wavelength (λem), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which determine the excited-state redox potentials.
Substituents on the this compound core can significantly influence these properties. For instance, electron-donating groups can lead to a red-shift in the absorption and emission spectra, allowing for the use of lower-energy visible light. A summary of the photophysical and electrochemical data for representative this compound derivatives is presented in Table 1.
Table 1: Photophysical and Electrochemical Data of Selected this compound Derivatives
| Derivative | λmax (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Reference |
| This compound with N,N'-bis(diphenylamino) substituents | 412 | 518 | -5.25 | -2.48 | [1] |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | 349-365 | Not Specified | Not Specified | Not Specified | [2] |
Application in Photopolymerization
A well-established application of this compound derivatives, particularly 2-amino-4,6-diphenylpyridine-3-carbonitrile and its analogs, is in the initiation of photopolymerization reactions.[2] These compounds can act as highly efficient photosensitizers for both free-radical and cationic polymerizations, which are fundamental processes in materials science, 3D printing, and the manufacturing of coatings and adhesives.
Signaling Pathway and Mechanism
In this context, the this compound derivative absorbs light and enters an excited state. In the presence of a co-initiator, such as an iodonium salt, the excited photocatalyst can undergo an electron transfer to generate reactive species that initiate the polymerization cascade. The general mechanism for cationic photopolymerization is depicted below.
Experimental Protocol: Free-Radical Photopolymerization
This protocol describes a general procedure for the free-radical photopolymerization of an acrylate monomer using a 2-amino-4,6-diphenylpyridine-3-carbonitrile derivative as a photosensitizer.
Materials:
-
2-Amino-4,6-diphenylpyridine-3-carbonitrile derivative (Photosensitizer, e.g., 0.1 wt%)
-
Iodonium salt (e.g., diphenyliodonium hexafluorophosphate, 1 wt%)
-
Amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, 1 wt%)
-
Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTMA)
-
Solvent (if necessary, e.g., acetonitrile)
-
Light source (e.g., LED lamp with λmax corresponding to the photosensitizer's absorption)
-
Reaction vessel (e.g., glass vial)
Procedure:
-
Preparation of the Formulation: In a glass vial, dissolve the 2-amino-4,6-diphenylpyridine-3-carbonitrile derivative, iodonium salt, and amine co-initiator in the acrylate monomer. If necessary, use a minimal amount of solvent to ensure homogeneity. The solution should be protected from ambient light.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst and inhibit radical polymerization.
-
Irradiation: Place the reaction vessel under the light source at a fixed distance. Irradiate the mixture with stirring for the desired amount of time. The progress of the polymerization can be monitored by techniques such as real-time FTIR by observing the disappearance of the acrylate C=C bond signal.
-
Work-up and Characterization: After the desired conversion is reached, the light source is turned off. The resulting polymer can be characterized by techniques such as gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Quantitative Data from a Representative Study:
The following table summarizes typical results for the photopolymerization of TMPTMA using a 2-amino-4,6-diphenylpyridine-3-carbonitrile-based photoinitiating system.[2]
Table 2: Representative Data for Free-Radical Photopolymerization
| Photosensitizer System | Monomer Conversion (%) | Irradiation Time (s) | Light Source |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile / Iodonium Salt / Amine | > 60 | 100 | LED @ 405 nm |
Potential in General Photoredox Organic Synthesis
While the application of this compound derivatives in photopolymerization is well-documented, their potential as catalysts for a broader range of organic transformations is an emerging area of interest. Based on their photophysical properties, it is plausible to propose their involvement in various photoredox catalytic cycles.
Proposed Catalytic Cycle: Reductive Quenching
A hypothetical reductive quenching cycle for a generic substrate is presented below. In this scenario, the excited photocatalyst is quenched by a sacrificial electron donor, generating a potent reducing agent that can then activate the substrate.
This proposed cycle suggests that this compound derivatives could be employed in a variety of reductive transformations, such as dehalogenations, radical cyclizations, and the generation of radical anions for subsequent reactions. The feasibility of such reactions would depend on the specific redox potentials of the photocatalyst and the substrates involved.
Experimental Workflow for Catalyst Screening
For researchers interested in exploring the potential of novel this compound derivatives as photoredox catalysts, a general workflow for screening their activity is outlined below.
Conclusion
This compound and its derivatives represent a promising class of organic photoredox catalysts. Their well-established role in initiating photopolymerization reactions highlights their potential as efficient photosensitizers. The tunability of their photophysical and electrochemical properties through synthetic modification opens up avenues for their application in a wider range of photoredox-mediated organic transformations. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the capabilities of these versatile molecules in their own synthetic endeavors. Further research into the application of this compound derivatives in small molecule synthesis is warranted and is expected to contribute significantly to the expanding field of organic photoredox catalysis.
References
Application Notes and Protocols for the Development of 2,6-Diphenylpyridine Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs. Among its vast derivatives, the 2,6-diphenylpyridine framework has emerged as a promising template for the design of novel anticancer agents. These compounds exhibit a broad spectrum of cytotoxic activities against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes on the anticancer potential of this compound derivatives, protocols for their evaluation, and visualizations of the underlying biological pathways.
Application Notes
This compound derivatives have demonstrated significant potential in anticancer drug discovery, with their biological activity being highly dependent on the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies are crucial in guiding the optimization of these compounds to enhance their potency and selectivity.
Anticancer Activity of this compound and Related Derivatives
The in vitro cytotoxic activity of this compound derivatives and structurally related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate comparison.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-Amino-4-(4-methoxyphenyl)-6-(4-chlorophenyl)nicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [1] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [1] | ||
| Compound 2 | 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | 78.28 ± 3.9 | [1] |
| MCF-7 (Breast) | > 100 | [1] | ||
| Compound 3 | 4-(2,6-Diphenyl-3H-imidazo[4,5-b]pyridin-3-yl)phenol | HeLa (Cervical), HepG2 (Liver), HCT116 (Colon), SW620 (Colon), A549 (Lung) | 1.45 - 4.25 | [2] |
| Compound 4 | 4-(3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)phenol | HeLa (Cervical), HepG2 (Liver), HCT116 (Colon), SW620 (Colon), A549 (Lung) | Strong activity | [2] |
| Compound 5 | 2-Acylamino-4,6-diphenylpyridine derivative | GPR54 Binding Assay | 0.0037 | [3] |
| Compound 6 | 2-(2,4-Dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 4.5 ± 0.3 | [4] |
Note: Compounds 3 and 4 are 2,6-diphenyl-imidazo[4,5-b]pyridines, which are structurally related to the core this compound scaffold. Compound 5's activity is presented as a binding affinity, indicating its potential in hormone-dependent cancers.
Key Experimental Protocols
The following are detailed protocols for key experiments commonly used in the evaluation of anticancer drug candidates like this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the growth medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the cells for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the compounds.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle progression.
Materials:
-
Cancer cells treated with this compound derivatives
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the compounds as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for their discovery and evaluation.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics. The data and protocols presented herein provide a framework for researchers to synthesize, evaluate, and optimize these compounds. Further investigation into their specific molecular targets and mechanisms of action will be crucial in advancing these promising molecules towards clinical development. The provided visualizations offer a conceptual understanding of the potential biological pathways and the drug discovery workflow relevant to this class of compounds.
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
Microwave-Assisted Synthesis of 2,6-Diphenylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diphenylpyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry, materials science, and coordination chemistry. Traditional methods for their synthesis often require harsh conditions and long reaction times. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to these valuable compounds. The protocols outlined below are based on multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the microwave-assisted synthesis of various 2,4,6-triarylpyridine derivatives, which includes this compound derivatives with substitutions on the 4-position of the pyridine ring. These reactions are typically performed using a multicomponent approach involving an aromatic ketone, an aromatic aldehyde, and a nitrogen source under microwave irradiation.
Table 1: Microwave-Assisted Synthesis of 2,4,6-Triarylpyridine Derivatives [1]
| Entry | Aromatic Ketone (Ar¹COCH₃) | Aromatic Aldehyde (Ar²CHO) | Nitrogen Source | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | HMDS | TMSOTf | Toluene | 150 | 0.5 | 92 |
| 2 | Acetophenone | 4-Fluorobenzaldehyde | HMDS | TMSOTf | Toluene | 150 | 0.5 | 76 |
| 3 | Acetophenone | 3-Methylbenzaldehyde | HMDS | TMSOTf | Toluene | 150 | 0.5 | 80 |
| 4 | 4'-Methylacetophenone | Benzaldehyde | HMDS | TMSOTf | Toluene | 150 | 0.5 | 85 |
| 5 | 4'-Methoxyacetophenone | Benzaldehyde | HMDS | TMSOTf | Toluene | 150 | 0.5 | 88 |
| 6 | 4'-Chloroacetophenone | Benzaldehyde | HMDS | TMSOTf | Toluene | 150 | 0.5 | 75 |
HMDS: Hexamethyldisilazane; TMSOTf: Trimethylsilyl trifluoromethanesulfonate
Experimental Protocols
Protocol 1: One-Pot Multicomponent Synthesis of 2,4,6-Triarylpyridines[1]
This protocol describes a general procedure for the synthesis of 2,4,6-triarylpyridines from an aromatic ketone, an aromatic aldehyde, and hexamethyldisilazane (HMDS) as the nitrogen source, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) under microwave irradiation.
Materials:
-
Appropriate aromatic ketone (e.g., Acetophenone)
-
Appropriate aromatic aldehyde (e.g., Benzaldehyde)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Toluene
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the aromatic ketone (4.0 mmol), aromatic aldehyde (4.0 mmol), toluene (2 mL), and HMDS (3.0 mL, 14.4 mmol).
-
Add TMSOTf (0.5 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-triarylpyridine derivative.
Protocol 2: Kröhnke-Type Synthesis of 2,4,6-Triarylpyridines[2]
This protocol is a variation of the Kröhnke pyridine synthesis, where an aromatic ketone, an aromatic aldehyde, and ammonium acetate react in a one-pot fashion under microwave irradiation without a catalyst.
Materials:
-
Appropriate aromatic ketone (e.g., Acetophenone)
-
Appropriate aromatic aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the aromatic ketone (2 mmol), aromatic aldehyde (1 mmol), and ammonium acetate (10 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature and time (optimization may be required, starting with 120-150 °C for 10-30 minutes).
-
After cooling, add water to the reaction mixture and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-triarylpyridine.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives via a multicomponent reaction.
References
Application Notes and Protocols: Synthesis of 2,6-Diphenylpyridine-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 2,6-diphenylpyridine-based fluorophores, a class of compounds with significant potential in biological imaging and drug development. Their tunable fluorescence properties make them valuable as probes and sensors. This document outlines key synthetic strategies, including the Kröhnke pyridine synthesis, palladium-catalyzed cross-coupling reactions, and microwave-assisted methods.
Core Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. Classical methods like the Kröhnke synthesis offer a straightforward approach, while modern cross-coupling reactions provide greater flexibility for introducing a variety of functional groups.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a well-established method for preparing substituted pyridines.[1][2] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
This protocol describes the synthesis of 2,4,6-triphenylpyridine as a representative example of the Kröhnke synthesis.[3]
Materials:
-
N-Phenacylpyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv).[3]
-
Add glacial acetic acid as the solvent.[3]
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.[3]
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.[3]
-
Collect the solid product by vacuum filtration.[3]
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.[3]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[3]
Synthesis of the N-phenacylpyridinium bromide precursor:
-
Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.[3]
-
To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form.[3]
-
Continue stirring for 1-2 hours to ensure complete reaction.[3]
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[3]
Diagram: Kröhnke Pyridine Synthesis Workflow
Caption: Workflow for the Kröhnke synthesis of 2,4,6-triphenylpyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant for the synthesis of this compound-based fluorophores.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5] This reaction is instrumental in synthesizing the core this compound scaffold.
Experimental Protocol: Synthesis of 3,4-Diphenylpyridine
This protocol details the synthesis of 3,4-diphenylpyridine via a Suzuki-Miyaura cross-coupling reaction.[6]
Materials:
-
3-Bromo-4-phenylpyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-phenylpyridine (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[6]
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[6]
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.[6]
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the reaction mixture under a positive pressure of the inert gas.[6]
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours.[6]
-
After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature.[6]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]
-
Combine the organic layers and wash with brine (20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3,4-diphenylpyridine.[6]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[1][7] This reaction is particularly useful for introducing amino groups onto the this compound scaffold, which can significantly modulate the fluorophore's properties.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 2-bromo-6-phenylpyridine)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XantPhos Pd G3)[8]
-
Ligand (e.g., XantPhos)[8]
-
Base (e.g., NaOtBu or DBU)[8]
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (1.4 equiv), palladium catalyst (1-5 mol%), and ligand to a dry Schlenk flask.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[9][10] This technique can significantly reduce reaction times and improve yields for the synthesis of this compound derivatives.
Experimental Protocol: Microwave-Assisted Hantzsch Dihydropyridine Synthesis
This protocol describes a rapid, microwave-assisted synthesis of 1,4-dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines.[11]
Materials:
-
Aldehyde (e.g., benzaldehyde) (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (20 mmol)
-
Ammonium acetate (30 mmol)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate.[11]
-
Seal the vessel and place it in a domestic microwave oven.[11]
-
Irradiate at 90W for 3-5 minutes.[11]
-
After the reaction is complete, cool the vessel to room temperature.[11]
-
Pour the contents into crushed ice and filter the resulting solid.[11]
-
Purify the crude product by column chromatography on silica gel.[11]
Quantitative Data Summary
The photophysical properties of this compound-based fluorophores are highly dependent on the substituents on the phenyl rings. Electron-donating groups generally lead to a red-shift in the absorption and emission spectra.[12]
| Compound/Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| This compound Derivatives | ||||
| H | ~330 | ~380 | 0.014 (in cyclohexane) | [12] |
| OMe | ~340 | ~400 | - | [12] |
| NMe₂ | ~360 | ~450 | - | [12] |
| NPh₂ | ~380 | ~480 | - | [12] |
| α-(N-biphenyl)-substituted 2,2′-bipyridines | ||||
| 3a | 339 | 443 | 0.491 (in THF) | [13] |
| 3h | 339 | 443 | 0.491 (in THF) | [13] |
| 3l | 339 | 443 | 0.491 (in THF) | [13] |
Note: The photophysical properties can vary significantly with the solvent.[13]
Applications in Drug Discovery
This compound-based fluorophores are valuable tools in drug discovery and development, primarily due to their utility in cellular imaging and high-throughput screening assays.[14][15][16]
Diagram: Application in a Cellular Screening Assay
Caption: Workflow for a high-content cellular screening assay using a this compound-based fluorescent probe.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. bioorganica.org.ua [bioorganica.org.ua]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular screening assays using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed C-H Functionalization Using Pyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H functionalization has emerged as a transformative strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C, C-N, and C-O bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Pyridine-based ligands and directing groups play a crucial role in this field, modulating the reactivity and selectivity of the palladium catalyst. This document provides detailed application notes, experimental protocols, and quantitative data for researchers utilizing these powerful synthetic tools.
The pyridine motif is central to this chemistry in two primary ways: as an ancillary ligand that modifies the electronic and steric properties of the palladium catalyst, and as a directing group within the substrate to guide the C-H activation to a specific site.[1][2] A particularly successful and widely used class of ligands are the mono-N-protected amino acids (MPAAs), which have proven effective for a broad range of C-H functionalization reactions, including enantioselective transformations.[1][3] Other important classes of pyridine-based ligands include simple pyridines, 2,2'-bipyridines, and 1,10-phenanthrolines.[2][4]
Key Ligand Classes and Their Applications
The choice of ligand is critical for achieving high yield and selectivity in palladium-catalyzed C-H functionalization. Below is a summary of major pyridine-based ligand classes and their primary applications.
-
Mono-N-Protected Amino Acids (MPAAs): These are perhaps the most versatile and widely used ligands in this field. The N-acyl group is believed to act as an internal base, facilitating the concerted metalation-deprotonation (CMD) step, which is often rate-limiting.[1] MPAAs have been successfully applied in a variety of C-H functionalization reactions including arylations, olefinations, and alkylations of both sp² and sp³ C-H bonds.[1][3] Chiral MPAAs are instrumental in developing enantioselective C-H activation reactions.[5]
-
Simple Pyridines and 2,6-Disubstituted Pyridines: These ligands can accelerate C-H activation and improve catalyst stability. The steric and electronic properties of the pyridine can be readily tuned by introducing substituents on the pyridine ring. For instance, 2,6-disubstituted pyridines have been employed to address challenges in specific substrate classes.[4]
-
Bidentate Pyridine-Based Ligands (e.g., 2,2'-Bipyridines, 1,10-Phenanthrolines): These ligands can influence the reactivity and selectivity of C-H functionalization by altering the coordination environment of the palladium center. For example, 1,10-phenanthroline has been successfully used as a ligand for the C-3 selective olefination of pyridines.[2]
The logical relationship between these key ligand classes is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize quantitative data for representative palladium-catalyzed C-H functionalization reactions using pyridine-based ligands or directing groups.
Table 1: Palladium-Catalyzed C-H Arylation
| Substrate | Arylating Agent | Ligand/Directing Group | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | K₃[Fe(CN)₆] | Pyridine (substrate) | 10 (Pd(OAc)₂) | Cu(OAc)₂, CuBr₂ | DMF | Air | 24 | 81 | [6] |
| 2-Quinolinecarboxyamide | Intramolecular | Pyridine (substrate) | 10 (Pd(OAc)₂) | K₂CO₃ | DMA | 110 | 24 | 94 | [7][8] |
| 2-Phenylpyridine | p-Tolyl sulfonyl chloride | Pyridine (substrate) | 5 (Pd(CH₃CN)₂Cl₂) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 82 | [6] |
Table 2: Palladium-Catalyzed C-H Olefination
| Substrate | Olefin | Ligand/Directing Group | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine N-oxide | Styrene | N-oxide (substrate) | 10 (Pd(OAc)₂) | Ag₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [9] |
| Pyridine | n-Butyl acrylate | 1,10-Phenanthroline | 10 (Pd(OAc)₂) | Ag₂CO₃ | Toluene | 120 | 24 | 75 | [2] |
| Imidazo[1,2-a]pyridine carboxamide | n-Butyl acrylate | Carboxamide (substrate) | 5 (Pd(OAc)₂) | O₂ | aq. Ethanol | 100 | 12 | 92 | [10] |
Table 3: Palladium-Catalyzed C-H Acetoxylation
| Substrate | Oxidant | Ligand/Directing Group | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Benzylpyridine | PhI(OAc)₂ | Pyridine (substrate) | 1 (Pd(OAc)₂) | AcOH/Ac₂O | 100 | 3-24 | 70-93 | [11] |
| Benzene | PhI(OAc)₂ | Pyridine | 1 (Pd(OAc)₂) | Benzene | 100 | 24 | >95 | [12] |
Signaling Pathways and Experimental Workflows
A general mechanistic cycle for palladium-catalyzed C-H functionalization involving a pyridine-based directing group is depicted below. The cycle typically initiates with the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination affords the desired product and regenerates the active palladium catalyst.[13]
A typical experimental workflow for these reactions is outlined below. This workflow highlights the key stages from reaction setup to product isolation and analysis.
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed C-H functionalization reactions.
Protocol 1: Intramolecular C-H Arylation of a Pyridine Derivative[7][8]
This protocol describes the synthesis of a multiply fused heteroaromatic compound via an intramolecular palladium-catalyzed C-H arylation.
Materials:
-
2-Quinolinecarboxyamide derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 1.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Screw-capped test tube
-
Magnetic stirrer
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the 2-quinolinecarboxyamide derivative (e.g., 44.1 mg, 0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 0.010 mmol), and triphenylphosphine (2.8 mg, 0.010 mmol).
-
Add DMA (3.1 mL) to the test tube.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Add water (3 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused heteroaromatic compound.
Protocol 2: Pyridine-Directed C-H Acetoxylation[11]
This protocol details the ortho-acetoxylation of an aromatic ring using a pyridine directing group.
Materials:
-
Substrate with pyridine directing group (e.g., 2-benzylpyridine, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Phenyliodine(III) diacetate (PhI(OAc)₂, 1.02 equiv)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Scintillation vial with Teflon-lined cap
Procedure:
-
In a 20 mL scintillation vial, combine PhI(OAc)₂ (0.49 mmol), and Pd(OAc)₂ (1.08 mg, 0.0048 mmol).
-
Add a mixture of acetic acid (2 mL) and acetic anhydride (2 mL) to the vial.
-
Add the substrate (0.48 mmol) to the solution.
-
Seal the vial with a Teflon-lined cap and heat the resulting solution at 100 °C for 3–24 hours.
-
Monitor the reaction by TLC or GC/MS.
-
Once the reaction is complete, cool it to room temperature.
-
Remove the solvent under vacuum.
-
Purify the resulting brown oil by column chromatography on silica gel to obtain the ortho-acetoxylated product.
Protocol 3: C-3 Selective Olefination of Pyridines[2]
This protocol describes the C-3 selective olefination of pyridine using a bidentate ligand.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Olefin (e.g., n-butyl acrylate, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
1,10-Phenanthroline (13 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.065 mmol), and Ag₂CO₃ (1.0 mmol).
-
Add the pyridine derivative (0.5 mmol) and toluene (2.0 mL).
-
Add the olefin (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkenylated pyridine derivative.
Conclusion
Palladium-catalyzed C-H functionalization reactions utilizing pyridine-based ligands and directing groups are powerful methods for the efficient synthesis of complex organic molecules. The choice of ligand is paramount to achieving the desired reactivity and selectivity. The protocols and data presented herein provide a solid foundation for researchers to apply these methodologies in their own synthetic endeavors, from fundamental research to complex target-oriented synthesis in drug discovery. Further exploration of ligand design will undoubtedly continue to expand the scope and utility of this remarkable class of reactions.
References
- 1. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Palladium mono- N -protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02076B [pubs.rsc.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimization of reaction conditions for 2,6-Diphenylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-diphenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and effective methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the Kröhnke pyridine synthesis. The Suzuki-Miyaura coupling involves the reaction of a dihalopyridine (e.g., 2,6-dibromopyridine) with phenylboronic acid in the presence of a palladium catalyst. The Kröhnke synthesis utilizes the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[1]
Q2: My Suzuki-Miyaura reaction for this compound is giving a low yield. What are the first parameters I should investigate?
A2: Low yields in Suzuki-Miyaura couplings for this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium catalyst is active. Consider using a fresh batch or a different palladium source.
-
Ligand Choice: The ligand plays a crucial role. For this type of coupling, bulky, electron-rich phosphine ligands are often effective.
-
Base Selection: The choice and quality of the base are critical. Ensure the base is strong enough and not hydrated.
-
Reaction Temperature: The temperature might be too low for efficient transmetalation or reductive elimination.
-
Solvent and Degassing: Ensure you are using an appropriate, dry, and thoroughly degassed solvent to prevent catalyst deactivation.
Q3: I am observing significant byproduct formation in my Kröhnke synthesis. What are the likely side products and how can I minimize them?
A3: In the Kröhnke synthesis of this compound, common byproducts can arise from self-condensation of the α,β-unsaturated carbonyl compound or incomplete cyclization of the 1,5-dicarbonyl intermediate. To minimize these, consider the following:
-
Control Reactant Addition: Slow, controlled addition of the reactants can help minimize self-condensation.
-
Ensure Sufficient Nitrogen Source: An adequate amount of the nitrogen source (e.g., ammonium acetate) is crucial for efficient ring closure.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of polymeric byproducts. Monitor the reaction progress by TLC to determine the optimal reaction time.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of this compound.[2] A mixture of ethanol and water can also be effective. For a solvent-pair recrystallization, dissolving the compound in a "good" solvent like ethanol or acetone at an elevated temperature and then slowly adding a "poor" solvent like water or hexane until turbidity appears is a common strategy.
-
Column Chromatography: Silica gel is the most common stationary phase. A mobile phase consisting of a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation (Suzuki-Miyaura) | Inactive catalyst | Use a fresh batch of palladium catalyst or try a different source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). |
| Inappropriate ligand | Screen different phosphine ligands. Bulky, electron-rich ligands are often effective. | |
| Insufficiently strong or hydrated base | Use a strong, anhydrous base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure it is finely powdered. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Presence of oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. | |
| Reaction stalls; starting material remains (Suzuki-Miyaura) | Catalyst deactivation | Add a fresh portion of the catalyst. Consider using a more robust ligand. |
| Insufficient reaction time | Extend the reaction time and monitor progress by TLC or GC-MS. | |
| Low yield (Kröhnke Synthesis) | Impure starting materials | Ensure the purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound. Recrystallize if necessary.[1] |
| Inefficient formation of the 1,5-dicarbonyl intermediate | Use high-quality ammonium acetate in the correct stoichiometric amount. | |
| Incomplete cyclization | Ensure a sufficient excess of the nitrogen source (ammonium acetate) is used and that the reaction is heated for an adequate duration. |
Formation of Impurities
| Symptom | Potential Cause | Suggested Solution |
| Presence of mono-substituted pyridine (Suzuki-Miyaura) | Insufficient phenylboronic acid | Use a slight excess of phenylboronic acid (e.g., 2.2-2.5 equivalents). |
| Short reaction time or low temperature | Increase the reaction time and/or temperature to drive the second coupling to completion. | |
| Formation of homocoupled biphenyl (Suzuki-Miyaura) | Presence of oxygen | Ensure thorough degassing of the reaction mixture. |
| Use of a Pd(II) precatalyst without complete reduction | Consider adding a small amount of a reducing agent or using a Pd(0) catalyst directly. | |
| Polymeric or tarry byproducts (Kröhnke Synthesis) | High reaction temperature or prolonged reaction time | Optimize the reaction temperature and time by monitoring with TLC. Work up the reaction promptly upon completion. |
| Self-condensation of reactants | Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture. |
Data Presentation
Optimization of Suzuki-Miyaura Coupling for this compound Synthesis
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF/H₂O | 100 | 88 |
| 4 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Toluene/EtOH | 90 | 85 |
| 5 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane | 110 | 95 |
Note: This table presents representative data compiled from literature sources for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water, degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Equipment for column chromatography and recrystallization
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), phenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or by recrystallization from ethanol.
Protocol 2: Kröhnke Synthesis of this compound
Materials:
-
N-Phenacylpyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Equipment for filtration and recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 eq.), chalcone (1.0 eq.), and a large excess of ammonium acetate (e.g., 10 eq.).
-
Add glacial acetic acid as the solvent.[3]
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.[3]
-
Pour the cooled mixture into a beaker of ice water with stirring, which should cause a precipitate to form.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.[3]
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
strategies for improving the yield of 2,6-diphenylpyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diphenylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2,6-diphenylpyrazine?
A1: The most common and straightforward method for synthesizing 2,6-diphenylpyrazine is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. For 2,6-diphenylpyrazine, this typically involves the reaction of benzil with ethylenediamine.[1] Alternative, more complex routes include the Suzuki coupling of 2,6-dichloropyrazine with phenylboronic acid, which is a multi-step process often used for creating derivatives.[2][3]
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to optimize include the choice of solvent, catalyst, reaction temperature, and the purity of starting materials. The reaction is sensitive to these conditions, and optimization is often necessary to achieve high yields and minimize side products.
Q3: How can I purify the final 2,6-diphenylpyrazine product?
A3: Common purification techniques for pyrazine derivatives include recrystallization, column chromatography, and liquid-liquid extraction.[4] For solid products like 2,6-diphenylpyrazine, recrystallization from a suitable solvent is often effective. Column chromatography using silica gel can be employed to separate the product from polar impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,6-diphenylpyrazine.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Suboptimal Reaction Conditions: Incorrect solvent, catalyst, or temperature can hinder the reaction. | - Solvent Selection: Experiment with different solvents. While methanol is commonly used, other solvents like ethanol or dioxane might improve yields depending on the specific catalyst and temperature. - Catalyst Choice: If using a base catalyst, consider alternatives. Potassium tert-butoxide is effective, but other bases like sodium hydroxide or potassium carbonate could be tested.[5] - Temperature Optimization: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress at different temperatures to find the optimum. |
| Poor Quality of Starting Materials: Impurities in benzil or ethylenediamine can lead to side reactions and reduced yield. | - Purify Starting Materials: Recrystallize benzil and distill ethylenediamine before use to ensure high purity.[4] | |
| Incomplete Oxidation of Dihydropyrazine Intermediate: The initial condensation forms a dihydropyrazine intermediate that needs to be oxidized to the aromatic pyrazine. Incomplete oxidation will result in a mixture of products. | - Ensure Aerobic Conditions: If relying on air oxidation, ensure the reaction is open to the atmosphere or sparged with air. - Use of an Oxidizing Agent: For more controlled oxidation, consider the addition of a mild oxidizing agent. | |
| Formation of Side Products | Side Reactions: The reactants can undergo alternative reaction pathways, leading to impurities. | - Control Stoichiometry: Use a precise 1:1 molar ratio of benzil to ethylenediamine to minimize side reactions from excess reactants. - Temperature Control: Running the reaction at the optimal temperature can favor the desired product formation over side reactions. |
| Difficulty in Product Purification | Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography to improve separation. - Recrystallization: Use a different solvent or a mixture of solvents for recrystallization to enhance the purity of the product. |
| Presence of Polar Impurities: Polar byproducts, such as imidazole derivatives, can sometimes form and be challenging to remove. | - Liquid-Liquid Extraction: During workup, use a non-polar solvent like hexane for extraction to minimize the co-extraction of polar impurities.[6] |
Data Presentation
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzil, Glycinamide HCl | Sodium Hydroxide | Methanol | 70 | 12 | Not specified for the pyrazine, but the subsequent step yielded 89% | [5] |
| 5-bromo-2,3-diphenylpyrazine, Isopropylamine | Potassium Carbonate | Dioxane | 40-45 | 12 | ~73 | [5] |
| Benzil, Ethylenediamine | Potassium tert-butoxide | Aqueous Methanol | Room Temperature | Not specified | High-yielding | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Diphenylpyrazine (Adaptable for 2,6-Diphenylpyrazine)
This protocol is adapted from a general procedure for the synthesis of 1,4-pyrazine derivatives and can be used as a starting point for the synthesis of 2,6-diphenylpyrazine.[1][4]
Materials:
-
Benzil (recrystallized)
-
Ethylenediamine
-
Potassium tert-butoxide (t-BuOK)
-
Aqueous Methanol
-
Silica gel for chromatography
-
Petroleum ether and Ethyl acetate (for elution)
Procedure:
-
In a 50 ml round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of aqueous methanol.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylenediamine and a catalytic amount of potassium tert-butoxide (approximately 10 mg, 0.08 mmol).
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification of 2,6-Diphenylpyrazine
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]
- 6. 2,6-Diphenylpyrazine | 25827-94-5 | ABA82794 | Biosynth [biosynth.com]
troubleshooting common issues in substituted pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted pyridines. The information is tailored for researchers, scientists, and drug development professionals to facilitate the successful execution of their experiments.
General Troubleshooting and FAQs
This section covers broad issues that can apply to various pyridine synthesis methods.
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yields in pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reagents can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your starting materials before commencing the synthesis.[1]
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1]
Q2: I am having difficulty purifying my final pyridine product. What are some effective purification strategies?
A2: The purification of pyridine derivatives can be challenging due to their basic nature, which can cause tailing on silica gel chromatography, and the often similar polarities of the product and byproducts.[1] Effective purification strategies include:
-
Acid-Base Extraction: As pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: This is a versatile technique for separating pyridine compounds. To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent.[1]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective method of purification.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions in pyridine synthesis can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[1]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]
Troubleshooting Workflow for Pyridine Synthesis
When encountering issues in your pyridine synthesis, a systematic approach can help identify the root cause. The following workflow provides a logical sequence of checks and potential solutions.
References
Technical Support Center: Purification of Crude 2,6-Diphenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-diphenylpyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective purification techniques for crude this compound are recrystallization and column chromatography. For removal of non-basic impurities, an initial acid-base extraction can also be beneficial.
Q2: What are the likely impurities in a crude this compound product?
A2: Common impurities depend on the synthetic route employed. For instance, in a Kröhnke pyridine synthesis, impurities could include unreacted starting materials such as α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, as well as 1,5-dicarbonyl intermediates.[1][2] If a Suzuki-Miyaura coupling was used, impurities might consist of starting materials, homocoupling byproducts of the boronic acid, and residual palladium catalyst. Pyridine compounds are also known to be hygroscopic, so water can be a common contaminant.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your this compound sample can be effectively assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and valuable tool for a qualitative assessment of the number of components in your mixture. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for identifying the structure of the desired product and any impurities present.
Troubleshooting Guides
Recrystallization
Issue 1: The product is not dissolving in the hot solvent.
-
Possible Cause: An inappropriate solvent or an insufficient volume of solvent is being used.
-
Troubleshooting Steps:
-
Incrementally add more solvent to the flask while maintaining the reflux temperature.
-
If the product still does not dissolve, a different solvent or a solvent mixture is likely required. Conduct small-scale solubility tests to identify a more suitable solvent.
-
Issue 2: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is cooling too quickly, the concentration of the product is too high, or the presence of impurities is inhibiting crystallization.
-
Troubleshooting Steps:
-
Reheat the solution until it becomes homogeneous and allow it to cool at a slower rate.
-
Adding a seed crystal of pure this compound can help induce crystallization.
-
If the issue persists, try using a more dilute solution or a different recrystallization solvent.
-
Issue 3: Low recovery of the purified product.
-
Possible Cause: The chosen solvent is too effective, meaning the product has high solubility even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
To the cold solution, add a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise to induce further precipitation.
-
If too much solvent was initially used, concentrate the solution by evaporation and then allow it to cool again.
-
Column Chromatography
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The eluent system has poor selectivity, the column was overloaded with crude material, or the column was not packed correctly.
-
Troubleshooting Steps:
-
Perform a more thorough TLC analysis with a wider range of solvent systems to find an optimal eluent for better separation. An ideal Rf value on a TLC plate for good separation on a column is around 0.35.[4]
-
Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[4]
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the product through the stationary phase.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
-
Issue 3: Low recovery of the product after chromatography.
-
Possible Cause: The product may be irreversibly adsorbed onto the stationary phase, or fractions were not collected and analyzed effectively.
-
Troubleshooting Steps:
-
Ensure the stationary phase is appropriate. Silica gel is slightly acidic and may strongly adsorb basic compounds like pyridines. In such cases, using neutral alumina might be a better alternative.
-
Collect smaller fractions and analyze each by TLC before combining them to ensure no product is discarded.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture are good starting points. A good recrystallization solvent should dissolve this compound when hot but not when cold.[5]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot recrystallization solvent until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Silica gel is a commonly used stationary phase.[5] The optimal eluent system should be determined by TLC, aiming for an Rf value of approximately 0.35 for the this compound.[4] A hexane/ethyl acetate or dichloromethane/methanol gradient is often effective.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.[6]
-
Elution: Begin eluting with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute the this compound and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent Pair | Rationale |
| Ethanol | A common solvent for recrystallizing substituted pyridines. |
| Ethanol/Water | Using water as an anti-solvent can improve crystal quality and yield.[5] |
| Acetone/Hexane | Hexane acts as an anti-solvent to induce crystallization from an acetone solution.[5] |
| Ethyl Acetate/Hexane | Another effective solvent/anti-solvent combination for compounds of moderate polarity.[5] |
Table 2: Suggested Eluent Systems for Column Chromatography (Silica Gel)
| Eluent System (v/v) | Anticipated Retention Factor (Rf) | Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | High to Moderate | Good for separating non-polar impurities.[5] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Moderate to Low | Effective for eluting the product from the column.[5] |
Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
Caption: Troubleshooting guide for column chromatography issues.
References
how to avoid byproduct formation in pyridine derivatization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation in common pyridine derivatization reactions.
Troubleshooting Guides & FAQs
Acylation Reactions
Q1: I'm observing incomplete acetylation and the presence of starting material in my reaction with acetic anhydride and pyridine. What could be the cause?
A1: Incomplete acetylation can stem from several factors. Ensure that your reagents are anhydrous, as acetic anhydride readily hydrolyzes with water.[1] The stoichiometry of the reagents is also critical; use a sufficient excess of acetic anhydride (typically 1.2-2.2 equivalents per hydroxyl or amine group) to drive the reaction to completion.[1] For sterically hindered or less reactive substrates, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts (1-10 mol%) can significantly improve reaction rates and yields.[1] Additionally, consider increasing the reaction time or temperature, though be aware that higher temperatures may promote side reactions.[1]
Q2: How can I effectively remove residual pyridine and acetic acid from my reaction mixture after acetylation?
A2: A standard aqueous workup is typically effective for removing these impurities.[1]
-
Pyridine Removal: Due to its high boiling point and water solubility, pyridine can be challenging to remove. A common and effective method is to wash the organic layer with a dilute acid solution, such as 1M HCl. This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[1]
-
Acetic Acid Removal: The acetic acid byproduct can be neutralized and removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] This should be followed by washes with water and brine to remove any remaining inorganic salts.[1]
Q3: I'm seeing a white precipitate form during my acetylation reaction. What is it and is it a problem?
A3: The white precipitate is often a salt formed from the reaction of the acetic acid byproduct with a basic amine in the reaction mixture, such as pyridine or an amine substrate. This is generally not a cause for concern and the salt is typically removed during the aqueous workup procedure.
Alkylation Reactions
Q1: My alkylation reaction is producing a mixture of C2, C3, and C4-alkylated isomers. How can I control the regioselectivity?
A1: Achieving regioselectivity in pyridine alkylation is a common challenge due to the intrinsic electronic properties of the pyridine ring, which favor substitution at the C2 and C4 positions. A highly effective strategy for directing alkylation specifically to the C4-position is the use of a removable blocking group on the nitrogen atom.[2][3] A fumarate-derived blocking group, for instance, has been shown to provide excellent C4-selectivity in Minisci-type decarboxylative alkylations under acid-free conditions.[2] This approach prevents the formation of regioisomeric mixtures.[2]
Q2: I am observing over-alkylation as a significant byproduct. How can this be minimized?
A2: Over-alkylation, the addition of more than one alkyl group, can be suppressed by carefully controlling the stoichiometry of your reagents. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture to maintain a low concentration.[4] In some cases, the initial alkylation can introduce steric hindrance that naturally disfavors further reaction.[4]
Q3: My reaction with a tertiary alkyl halide is primarily yielding an elimination product instead of the desired N-alkylated pyridine. What should I do?
A3: Tertiary alkyl halides are highly prone to elimination reactions under basic or heated conditions. It is generally recommended to use primary or secondary alkyl halides for N-alkylation to avoid this common side reaction.[4]
Halogenation Reactions
Q1: Electrophilic halogenation of my pyridine substrate is giving me a mixture of regioisomers and low yields. How can I improve this?
A1: Direct electrophilic aromatic substitution on pyridine is often difficult and requires harsh conditions due to the electron-deficient nature of the ring, which can lead to mixtures of isomers and limited substrate scope.[5] A modern and highly regioselective method for 3-selective halogenation involves a dearomatization-rearomatization strategy using Zincke imine intermediates.[6] This one-pot protocol transforms the pyridine into a more reactive intermediate that undergoes selective halogenation under mild conditions with reagents like N-halosuccinimides (NCS, NBS, or NIS).[7]
Q2: How can I achieve 4-selective halogenation?
A2: One common strategy to achieve 4-selective halogenation is to first convert the pyridine to its corresponding N-oxide.[8] The N-oxide can then undergo 4-selective nitration, followed by conversion of the nitro group to a halide.[8] Alternatively, direct treatment of the pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) can yield 4- and 2-chloropyridines.[9]
Q3: My halogenation reaction using N-halosuccinimides is not proceeding as expected. What are some key considerations?
A3: When using N-halosuccinimides (NXS), the specific reagent and reaction conditions can significantly impact the outcome. For the Zincke imine-based 3-selective halogenation, it has been observed that for some substrates, the addition of an acid like trifluoroacetic acid (TFA) is necessary for the reaction to proceed with N-iodosuccinimide (NIS). The choice of NXS can also influence regioselectivity in certain cases.[6] It is also crucial to quench any remaining N-halosuccinimide before the final ring-closing step to prevent side reactions.
Pyridine N-Oxide Formation and Reactions
Q1: What are common byproducts in pyridine N-oxidation reactions using m-CPBA, and how are they removed?
A1: The most common byproduct when using meta-chloroperoxybenzoic acid (m-CPBA) for N-oxidation is m-chlorobenzoic acid.[10] Fortunately, this can typically be removed during the workup. One reported method involves adjusting the pH of the aqueous solution to 4-5, which helps in the separation of the byproduct from the desired pyridine-N-oxide.[11]
Q2: I am having trouble with the regioselectivity of a reaction on a pyridine N-oxide. What factors should I consider?
A2: Pyridine N-oxides can react with both electrophiles and nucleophiles, typically at the 2- or 4-position.[12] The regioselectivity can be poor in some cases. For example, the deoxychlorination of 3-picoline N-oxide with phosphorus oxychloride can result in a mixture of isomers.[9] The specific reagents and reaction conditions chosen can heavily influence the outcome, and it may be necessary to screen different conditions to achieve the desired regioselectivity.[9]
Q3: How can I deoxygenate a pyridine N-oxide to obtain the parent pyridine after a derivatization step?
A3: Deoxygenation is a common final step after using the N-oxide to direct a substitution reaction. This can be achieved with a variety of reducing agents. A highly chemoselective and efficient method is the use of phosphorus trichloride (PCl₃).[9] Another practical reagent is zinc dust in the presence of an ammonium salt.[9]
Data Presentation
Table 1: Comparison of C4-Alkylation Yields of Pyridine Using a Maleate Blocking Group
| Alkylating Agent (Carboxylic Acid) | Product | Yield (%) |
| Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 81 |
| Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 85 |
| Pivalic acid | 4-tert-Butylpyridine | 72 |
| Cyclopropanecarboxylic acid | 4-Cyclopropylpyridine | 52 |
| Isobutyric acid | 4-Isopropylpyridine | 65 |
| 4-Methoxybenzoic acid | 4-(4-Methoxyphenyl)pyridine | 68 |
Data adapted from Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.[2]
Table 2: Effect of Catalyst on Acetylation Reactions
| Catalyst | Typical Loading | Relative Activity | Notes |
| Pyridine | Catalytic to Solvent | Moderate | Also acts as a base to neutralize the acetic acid byproduct. |
| 4-(Dimethylamino)pyridine (DMAP) | 1-10 mol% | High | A more potent nucleophilic catalyst than pyridine, often leading to faster reaction times and higher yields. |
Experimental Protocols
Protocol 1: General Procedure for O-Acetylation using Acetic Anhydride in Pyridine
This protocol describes a common method for the O-acetylation of a hydroxyl group-containing compound.[13]
Materials:
-
Compound with hydroxyl group(s)
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an argon atmosphere in a suitable flask.
-
Cool the solution to 0°C using an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.[13]
-
Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[13]
-
Quench the reaction by the addition of dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Dilute the residue with CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]
-
If necessary, purify the crude product by silica gel chromatography.
Protocol 2: Regioselective C4-Alkylation of Pyridine via a Maleate Blocking Group
This protocol outlines the Minisci-type decarboxylative alkylation of a pyridine bearing a fumarate blocking group to achieve C4-selectivity.[14]
Materials:
-
Pyridinium salt (fumarate-derived, 1.0 equiv.)
-
Carboxylic acid (2.0 equiv.)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.)
-
Silver nitrate (AgNO₃, 20 mol%)
-
1,2-Dichloroethane (DCE)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Na₂SO₄
Procedure - Minisci Reaction:
-
To a culture tube, add the pyridinium salt (0.5 mmol, 1.0 equiv.), carboxylic acid (1.0 mmol, 2.0 equiv.), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv.), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).[14]
-
Add 1,2-dichloroethane (2.5 mL) and water (2.5 mL).
-
Stir the biphasic mixture at 50°C for 2 hours. Monitor the reaction by NMR or LCMS.[14]
-
Upon completion, dilute the reaction with CH₂Cl₂ (1 mL).
-
Extract the aqueous phase with CH₂Cl₂ (3 x 3 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude material is used in the next step without further purification.[14]
Procedure - Deprotection:
-
To the crude alkylated product, add DBU (225 µL, 1.5 mmol, 3.0 equiv.) in CH₂Cl₂ (5 mL).[14]
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH to >10.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 3 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Protocol 3: One-Pot 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates
This protocol is for the 3-selective halogenation of pyridines that do not have a substituent at the 3-position.[7]
Materials:
-
Pyridine substrate (e.g., 2-phenylpyridine)
-
Triflic anhydride (Tf₂O, 1.0 equiv.)
-
Dibenzylamine (HNBn₂, 1.2 equiv.)
-
2,4,6-Collidine (1.0 equiv.)
-
Ethyl acetate (EtOAc)
-
N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.0 equiv.)
-
1,3,5-Trimethoxybenzene
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
Procedure:
-
Ring-Opening: In a flask under an inert atmosphere, dissolve the pyridine substrate in EtOAc. Cool the solution to -78°C. Add Tf₂O (1.0 equiv.), HNBn₂ (1.2 equiv.), and 2,4,6-collidine (1.0 equiv.). Allow the reaction to warm to room temperature over 30 minutes.
-
Halogenation: Add the N-halosuccinimide (NIS or NBS, 1.0 equiv.) to the reaction mixture.
-
Quenching: After the halogenation is complete (monitor by TLC), add 1,3,5-trimethoxybenzene (1.0 equiv.) to quench any remaining N-halosuccinimide.
-
Ring-Closing: Add NH₄OAc (10 equiv.) and EtOH to the reaction mixture and heat to 60°C until the ring-closure is complete.[7]
-
Cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography to obtain the 3-halopyridine.
Visualizations
Caption: A general workflow for troubleshooting byproduct formation in pyridine derivatization reactions.
Caption: Strategy for achieving C4-selective alkylation of pyridine using a removable blocking group.
Caption: One-pot reaction pathway for the 3-selective halogenation of pyridines via Zincke imines.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. google.com [google.com]
- 12. baranlab.org [baranlab.org]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Palladium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize palladium catalyst loading in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my palladium catalyst loading is not optimized?
The primary indicators of suboptimal catalyst loading include low or no product yield, the reaction stalling before completion, or the formation of significant side products.[1] Another common issue is the precipitation of palladium black, which signals catalyst deactivation and loss of catalytic activity.[2]
Q2: How does catalyst loading typically affect reaction outcomes?
While lower catalyst loadings are economically and environmentally desirable, insufficient catalyst may lead to a sluggish or incomplete reaction.[3][4] Conversely, excessively high catalyst concentrations can sometimes promote the formation of side products or lead to catalyst aggregation and deactivation (palladium black formation).[1][5]
Q3: What is a good starting point for catalyst loading in a new cross-coupling reaction?
For a novel or unoptimized reaction, a typical starting range for palladium catalyst loading is 0.5-5 mol%.[3][6] More efficient reactions can often be achieved with loadings under 1 mol%, while more challenging substrates may necessitate higher initial loadings.[3][7] It is common practice to start with a higher loading to ensure the reaction proceeds and then optimize by reducing the catalyst amount.[3]
Q4: My reaction is sluggish. Should I simply increase the catalyst loading?
While incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) is a valid strategy for a slow reaction, it should not be the only parameter adjusted.[5] It is crucial to also consider other factors that could be limiting the reaction rate, such as inefficient activation of the precatalyst, suboptimal temperature, or an inappropriate choice of ligand, base, or solvent.[1][3]
Q5: I'm observing the formation of palladium black. What does this mean and how can I prevent it?
The formation of palladium black indicates the precipitation of metallic palladium from the catalytic cycle, leading to a loss of active catalyst.[2] This can be caused by several factors, including:
-
High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.[2]
-
Inadequate Ligand Stabilization: Insufficient ligand concentration or a ligand that doesn't effectively stabilize the Pd(0) species can lead to the catalyst crashing out of solution.[2]
-
Reaction Conditions: The presence of impurities or an unsuitable solvent can also promote catalyst decomposition.[2]
To prevent this, you can try lowering the reaction temperature, ensuring an appropriate ligand-to-palladium ratio, and using high-purity, degassed solvents.[2][3]
Troubleshooting Guides
Guide 1: Low to No Product Yield
If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: A logical workflow for diagnosing low-yield reactions.
Troubleshooting Steps:
-
Confirm the Result: Repeat the reaction under the exact same conditions to ensure the failure is reproducible.[3]
-
Verify Reagent Quality:
-
Evaluate Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical, as it can oxidize the active Pd(0) catalyst and sensitive phosphine ligands. Ensure all reagents and the reaction vessel are thoroughly degassed.[1][3]
-
Temperature: The reaction temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition.[2] Consider screening a range of temperatures.[3]
-
-
Re-evaluate the Catalyst System:
-
Precatalyst Activation: Many modern systems use stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[1] If activation is inefficient, the concentration of the active catalyst will be too low. Consider using a well-defined precatalyst.[1]
-
Ligand Choice: The ligand is often a critical variable. If the reaction is not working, screen a panel of ligands with different steric and electronic properties.[3]
-
Catalyst Loading: As a last resort for a completely failed reaction, consider increasing the catalyst loading.[3]
-
Guide 2: Catalyst Deactivation (Formation of Palladium Black)
The appearance of palladium black is a clear sign of catalyst deactivation. The following diagram illustrates the relationship between common causes and preventative measures.
Caption: Causes of catalyst deactivation and corresponding solutions.
Data Presentation: Typical Reaction Parameters
The following tables provide typical starting points for key reaction parameters. Note that optimization is almost always necessary for a specific substrate combination.[3]
Table 1: General Catalyst Loading and Ratios
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 0.5 - 5 mol% | Lower loadings (<1 mol%) are used for efficient reactions; higher loadings may be needed for difficult substrates.[3][6] |
| Ligand:Pd Ratio | 1:1 to 4:1 | For monodentate ligands, a 2:1 or 4:1 ratio is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.[3] |
Table 2: Starting Conditions for Common Cross-Coupling Reactions
| Reaction | Typical Bases | Common Solvents | Temperature Range |
| Suzuki | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, THF, Water mixtures | Room Temp to 120 °C[3][6] |
| Heck | Et₃N, Piperidine, K₂CO₃ | DMF, Acetonitrile, Toluene | 80 °C to 150 °C[2][3] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane, THF | Room Temp to 110 °C[3][8] |
| Sonogashira | Et₃N, Diisopropylamine | THF, DMF, Toluene | Room Temp to 100 °C[3][9] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Screening Reaction
This protocol outlines a systematic approach to screen parameters for a reaction that is performing poorly.
Objective: To identify the optimal combination of ligand, solvent, and base for a given cross-coupling reaction.
Methodology:
-
Setup: In an array of oven-dried vials equipped with stir bars, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv) and the coupling partner (e.g., 0.12 mmol, 1.2 equiv).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., 2 mol%, 0.002 mmol) and the appropriate ligand (e.g., 4 mol% for monodentate, 0.004 mmol) to each vial.
-
Parameter Variation:
-
Ligand Screen: To one set of vials, add the same solvent and base, but vary the ligand in each vial (e.g., PPh₃, P(t-Bu)₃, SPhos).[3]
-
Solvent Screen: Using the best ligand from the previous step, set up another array of vials. To each, add a different anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF).[3]
-
Base Screen: Using the best ligand and solvent, set up a third array. To each, add a different base (e.g., K₂CO₃, K₃PO₄, NaOtBu).[3]
-
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 80 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Dilute an aliquot from each vial and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Optimization: Once the best combination of ligand, solvent, and base is identified, further optimization of temperature and catalyst loading can be performed.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Investigating Solvent Effects on 2,6-Diphenylpyridine Reaction Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diphenylpyridine and its derivatives. The following sections address common issues encountered during synthesis and subsequent reactions, with a particular focus on the critical role of solvent selection in determining reaction outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound, such as low product yield and the formation of unwanted side products.
Issue 1: Low Yield in the Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound from 2,6-dihalopyridines and phenylboronic acid. Low yields are a frequent challenge and can often be attributed to suboptimal solvent choice.
Possible Causes and Solutions:
-
Poor Solubility of Reactants or Catalyst: The solvent must effectively dissolve the 2,6-dihalopyridine, phenylboronic acid, base, and palladium catalyst to ensure an efficient reaction.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation.
-
Solution: Use anhydrous and degassed solvents, especially for non-aqueous setups.[4] Bubbling nitrogen or argon through the solvent before use is a recommended practice.
-
-
Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium center is a critical step that is highly influenced by the solvent and base.
Issue 2: Formation of Side Products in this compound Synthesis
The formation of byproducts such as mono-arylated pyridine or homocoupled biphenyl can complicate purification and reduce the yield of the desired this compound.
Possible Causes and Solutions:
-
Incomplete Second Coupling: The second Suzuki-Miyaura coupling at the 6-position may be slower than the first, leading to an accumulation of the mono-substituted intermediate.
-
Solution: The choice of solvent can influence the rate of the second coupling. A solvent system that maintains catalyst activity over a longer period is beneficial. For some Suzuki couplings, a methanol/water mixture has been shown to be highly effective, leading to high yields of the desired product.[1]
-
-
Homocoupling of Phenylboronic Acid: The phenylboronic acid can couple with itself to form biphenyl, a common side reaction in Suzuki couplings.
-
Solution: This side reaction is often promoted by the presence of oxygen.[4] Thoroughly degassing the solvent and reaction mixture is a key preventative measure.
-
-
Reaction with Solvent: In some cases, the solvent itself can participate in side reactions.
-
Solution: Choose a relatively inert solvent under the reaction conditions. While solvents like DMF can be effective, they are more prone to decomposition at high temperatures compared to ethers like 1,4-dioxane or hydrocarbons like toluene.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for the Suzuki-Miyaura synthesis of this compound?
A1: While the optimal solvent system can be substrate-dependent, a mixture of methanol and water has been shown to be highly effective for the Suzuki-Miyaura coupling of 2,6-dibromopyridine with phenylboronic acid, providing a 99% yield in some cases.[1] A mixture of 1,4-dioxane and water is also a commonly used and effective system.[2]
Q2: How does solvent polarity affect the Kröhnke synthesis of substituted pyridines?
A2: The Kröhnke pyridine synthesis is versatile in its solvent requirements. It is often performed in polar protic solvents like glacial acetic acid or methanol.[7][8] However, it can also be carried out under aqueous or even solvent-free conditions.[8][9] The choice of solvent can impact reaction time and yield, and solvent-free conditions are often promoted as a "green" alternative.[9]
Q3: Can the solvent affect the photophysical properties of this compound?
A3: Yes, the solvent can significantly influence the photophysical properties of this compound and its derivatives.[10] For instance, in non-polar solvents like cyclohexane, this compound exhibits a certain fluorescence quantum yield.[10] Upon the addition of an acid in a hydrocarbon solvent, a hydrogen-bonded complex can form, leading to a dramatic increase in the fluorescence quantum yield.[10] This phenomenon is attributed to an excited-state intermolecular hydrogen bond transfer, which is sensitive to the solvent's dielectric constant.[10]
Q4: What are the key considerations when choosing a solvent for a reaction involving this compound?
A4: The primary considerations are:
-
Solubility: Ensure all reactants, catalysts, and reagents are soluble in the chosen solvent or solvent mixture.
-
Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Inertness: The solvent should not react with any of the reagents or intermediates under the reaction conditions.
-
Influence on Reaction Mechanism: The polarity and protic/aprotic nature of the solvent can significantly affect the reaction rate and selectivity. For example, polar aprotic solvents are often favored for SN2 reactions, while polar protic solvents can be advantageous for SN1 reactions.
-
Work-up and Purification: Consider the ease of solvent removal and its potential to interfere with product isolation and purification.
Data Presentation
Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2,6-Dibromopyridine with Phenylboronic Acid
| Entry | Solvent System | Time (h) | Yield (%) |
| 1 | MeOH:H₂O | 1 | 99 |
| 2 | 1,4-dioxane:H₂O | 16 | 50 |
| 3 | Toluene:H₂O | 16 | 11 |
| 4 | H₂O | 16 | 0 |
Data adapted from a study on palladium(II) complexes in Suzuki-Miyaura coupling reactions.[1]
Experimental Protocols
Key Experiment: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 2,6-dibromopyridine and phenylboronic acid, based on established Suzuki-Miyaura coupling procedures. Optimization for specific laboratory conditions may be required.
Materials:
-
2,6-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), phenylboronic acid (2.2 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of methanol and water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.
Mandatory Visualization
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to 2,6-Diphenylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6-diphenylpyridine and its structural isomers, 2,4-diphenylpyridine and 3,5-diphenylpyridine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including materials science and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. Direct comparison is facilitated by presenting the data in a structured format.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 8.15 (d, J = 7.7 Hz, 4H) | H-2', H-6' (ortho-protons of phenyl rings) |
| 7.79 (t, J = 7.7 Hz, 1H) | H-4 (para-proton of pyridine ring) | |
| 7.68 (d, J = 7.7 Hz, 2H) | H-3, H-5 (meta-protons of pyridine ring) | |
| 7.49 (t, J = 7.7 Hz, 4H) | H-3', H-5' (meta-protons of phenyl rings) | |
| 7.43 (t, J = 7.4 Hz, 2H) | H-4' (para-protons of phenyl rings) | |
| 2,4-Diphenylpyridine | ~8.70 (d, 1H) | Pyridine H-6 |
| ~7.95 (m, 2H) | Phenyl H (ortho) | |
| ~7.75 (m, 2H) | Pyridine H-3, H-5 | |
| ~7.50 (m, 6H) | Phenyl H (meta, para) | |
| 3,5-Diphenylpyridine | ~8.85 (s, 2H) | Pyridine H-2, H-6 |
| ~7.90 (s, 1H) | Pyridine H-4 | |
| ~7.70 (m, 4H) | Phenyl H (ortho) | |
| ~7.50 (m, 6H) | Phenyl H (meta, para) |
Note: Data for 2,4- and 3,5-diphenylpyridine are approximate and collated from various sources. Precise chemical shifts and coupling constants can vary with experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | Aromatic Carbons |
| 2,4-Diphenylpyridine | 157.0, 150.0, 149.4, 137.0, 136.6, 131.9, 128.1, 123.7, 121.3, 121.0, 120.8, 119.7, 114.0 | Aromatic Carbons |
| 3,5-Diphenylpyridine | ~150, ~140, ~138, ~135, ~129, ~128, ~127, ~125 | Aromatic Carbons |
Note: Specific peak assignments for isomers are based on predictive models and data from related structures.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 231 [M]⁺ | 230 [M-H]⁺, 202 [M-C₂H₃]⁺, 154 [M-C₆H₅]⁺, 77 [C₆H₅]⁺ |
| 2,4-Diphenylpyridine | 231 [M]⁺ | 230 [M-H]⁺, 202 [M-C₂H₃]⁺, 154 [M-C₆H₅]⁺, 77 [C₆H₅]⁺ |
| 3,5-Diphenylpyridine | 231 [M]⁺ | 230 [M-H]⁺, 202 [M-C₂H₃]⁺, 154 [M-C₆H₅]⁺, 77 [C₆H₅]⁺ |
Note: Fragmentation patterns for the isomers are expected to be similar due to their structural similarity, with minor differences in fragment intensities.
Table 4: UV-Visible and Fluorescence Spectroscopic Data in Methanol
| Compound | λmax (abs) (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λmax (em) (nm) | Fluorescence Quantum Yield (Φf) |
| This compound | ~250, ~280 | Data not readily available | ~350-400 | Data not readily available |
| 2,4-Diphenylpyridine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 3,5-Diphenylpyridine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: Comprehensive and directly comparable UV-Vis and fluorescence data for all three isomers in methanol is limited in the public domain. The provided data for this compound is based on general observations for polypyridyl compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and differentiate between isomers based on the chemical environment of their protons and carbon atoms.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the diphenylpyridine sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct infusion or via a gas chromatograph (GC) for volatile samples.
Acquisition Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1 scan/second.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the diphenylpyridine sample in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Use methanol as the reference blank.
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy
Objective: To characterize the emission properties of the compounds.
Instrumentation: A fluorescence spectrophotometer.
Sample Preparation:
-
Use the same diluted solutions prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at its λmax (determined from the absorption spectrum) and scanning the emission wavelengths.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of diphenylpyridine isomers.
Caption: Workflow for Spectroscopic Analysis of Diphenylpyridine Isomers.
A Comparative Guide to the Crystal Structure Determination of 2,6-Diphenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of several 2,6-diphenylpyridine derivatives. The determination of the three-dimensional arrangement of atoms in a molecule is crucial for understanding its chemical and physical properties, which is of paramount importance in fields such as materials science and drug discovery. The following sections present a comparative analysis of crystal structures, detailed experimental protocols for single-crystal X-ray diffraction, and a generalized workflow for crystal structure determination.
Comparative Crystallographic Data
The crystal structures of this compound and its derivatives have been extensively studied. The following table summarizes key crystallographic parameters for a selection of these compounds, allowing for a direct comparison of their solid-state structures. Variations in substituents on the phenyl rings can lead to significant changes in crystal packing and intermolecular interactions.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| This compound | C₁₇H₁₃N | Orthorhombic | Pna2₁ | 16.1368(16) | 12.5371(14) | 6.2969(4) | 90 | 1273.9(2) | [1][2] |
| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | C₂₄H₁₉NO | Monoclinic | I2/a | 18.6588(2) | 5.4739(1) | 35.5689(5) | 100.729(1) | 3569.37(9) | [3][4] |
| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | C₂₃H₁₆ClN | Monoclinic | P2₁/c | 9.3995(11) | 20.621(2) | 9.5362(12) | 108.146(2) | 1756.4(3) | [5] |
| 4-(4-Bromophenyl)-2,6-diphenylpyridine | C₂₃H₁₆BrN | Monoclinic | P2₁/c | - | - | - | - | - | [6] |
| 4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine | C₂₆H₁₉N₃ | Monoclinic | P12₁/c1 | 12.885(1) | 15.007(2) | 10.863(2) | 109.460(8) | 1980.4 | [6] |
| 4-Phenyl-2,6-bis(4-tolyl)pyridine | C₂₅H₂₁N | Monoclinic | C2/c | - | - | - | - | - | [7] |
Experimental Protocols
The determination of the crystal structure of this compound derivatives typically involves chemical synthesis followed by single-crystal X-ray diffraction. Below are detailed methodologies for these key experiments.
Synthesis and Crystallization
A common synthetic route for this compound derivatives is the Kröhnke pyridine synthesis or similar multicomponent reactions. For example, the synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine was achieved via an NH₄I-triggered annulation of an α,β-unsaturated ketoxime acetate.[3]
-
General Synthesis Procedure:
-
A mixture of a substituted benzaldehyde, a substituted acetophenone, and a base (e.g., NaOH) in a solvent like ethanol is stirred at room temperature.[7]
-
An ammonium salt, such as ammonium acetate, is added, and the mixture is refluxed for several hours.[7]
-
After cooling, the crude product precipitates and is collected by filtration.
-
Purification is typically performed by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of petroleum ether and ethyl acetate) to yield single crystals suitable for X-ray diffraction.[4][7]
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline compounds.[8]
-
Data Collection:
-
A suitable single crystal is selected and mounted on a diffractometer.
-
The crystal is maintained at a constant low temperature (e.g., 120 K or 200 K) to minimize thermal vibrations.[1][4]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4][5]
-
The diffraction patterns are collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5]
-
The structural model is refined against the experimental data using full-matrix least-squares on F².[5]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][4]
-
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of a this compound derivative, from synthesis to final structural analysis.
Caption: General workflow for crystal structure determination.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable information about the physicochemical properties of this compound derivatives.
-
Powder X-ray Diffraction (PXRD): Used for phase identification of crystalline materials and can be used to study polymorphism.
-
Spectroscopic Methods (NMR, FT-IR, UV-Vis): These techniques are essential for confirming the chemical structure of the synthesized compounds in solution and solid states.[4]
-
Thermal Analysis (DSC, TGA): Provides information on the thermal stability and phase transitions of the crystalline material.
-
Hirshfeld Surface Analysis: A computational method used to analyze intermolecular interactions in the crystal packing.[3][9] This analysis reveals that the packing in many this compound derivatives is dominated by H···H, C···H/H···C, and in some cases, O···H/H···O or C-H···π interactions.[3][9]
-
Density Functional Theory (DFT) Calculations: Used to compute various molecular properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and nonlinear optical parameters, providing theoretical insights that complement experimental data.[10]
This guide provides a comparative overview of the crystal structure determination of this compound derivatives. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Chlorophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
A Comparative Guide to the Hirshfeld Surface Analysis of Substituted 2,6-Diphenylpyridines
A detailed examination of the intermolecular interactions in substituted 2,6-diphenylpyridine derivatives is crucial for understanding their crystal packing and designing novel materials with tailored properties. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these non-covalent interactions, providing valuable insights for researchers, scientists, and drug development professionals.
This guide offers a comparative analysis of the Hirshfeld surface of 4-(3-methoxyphenyl)-2,6-diphenylpyridine and provides a framework for evaluating other substituted analogues. The data presented herein is derived from single-crystal X-ray diffraction experiments and subsequent computational analysis.
Quantitative Analysis of Intermolecular Interactions
The Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine reveals the percentage contributions of various intermolecular contacts to the overall crystal packing. These quantitative data are summarized in the table below. A similar analysis of other substituted this compound derivatives would allow for a direct comparison of the influence of different functional groups on the supramolecular architecture.
| Intermolecular Contact | Contribution (%) for 4-(3-methoxyphenyl)-2,6-diphenylpyridine[1][2] |
| H···H | 50.4 |
| C···H/H···C | 37.9 |
| O···H/H···O | 5.1 |
The Influence of Substituents on Crystal Packing
The nature and position of substituents on the this compound scaffold are expected to significantly influence the landscape of intermolecular interactions. For instance, the methoxy group in 4-(3-methoxyphenyl)-2,6-diphenylpyridine introduces the possibility of O···H/H···O interactions, which account for 5.1% of the total intermolecular contacts.[1][2] In contrast, a halogen-substituted derivative might exhibit significant halogen···halogen or halogen···H contacts, while an amino-substituted analogue could be dominated by N–H···N or N–H···π interactions. A comparative analysis would elucidate these trends, providing a predictive tool for crystal engineering.
Experimental Protocols
A standardized experimental and computational workflow is essential for the reproducible Hirshfeld surface analysis of substituted 2,6-diphenylpyridines.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Hirshfeld Surface Analysis
-
Software: The Hirshfeld surface analysis is performed using specialized software such as CrystalExplorer.[3][4][5][6][7]
-
Input: The crystallographic information file (CIF) obtained from the SCXRD experiment is used as the input for the analysis.
-
Calculation: The software calculates the Hirshfeld surface, which is defined as the region in space where the contribution to the promolecule electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
-
Surface Property Mapping: The Hirshfeld surface is mapped with various properties to visualize intermolecular interactions:
-
d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.
-
d_i and d_e: The distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.
-
Shape Index and Curvedness: These properties provide information about the shape of the molecular surface and can reveal π-π stacking interactions.
-
-
2D Fingerprint Plots: The (d_i, d_e) pairs are plotted as a 2D histogram, known as a fingerprint plot. This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. By decomposing the fingerprint plot, the percentage of each specific interaction (e.g., H···H, C···H, O···H) can be determined.
Visualization of the Hirshfeld Surface Analysis Workflow
The following diagram illustrates the logical flow of a typical Hirshfeld surface analysis experiment.
Caption: Workflow for Hirshfeld Surface Analysis.
References
- 1. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of 4,4'-di-bromo-2',5'-dimeth-oxy-[1,1'-biphen-yl]-2,5-dione (BrHBQBr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,6-Diphenylpyridine versus Terpyridine Ligands: A Guide for Researchers
In the field of coordination chemistry, the selection of a ligand is paramount as it dictates the structural, electronic, and functional properties of the resulting metal complex. Among the vast array of N-heterocyclic ligands, 2,6-diphenylpyridine (dppy) and 2,2':6',2"-terpyridine (tpy) are two prominent scaffolds. While both are pyridine-based and can coordinate to metals in a tridentate fashion, their distinct electronic and steric characteristics lead to vastly different coordination chemistry and applications. This guide provides an objective, data-driven comparison of these two ligands to aid researchers in materials science, catalysis, and drug development in making informed decisions for their specific needs.
Structural Properties and Coordination Chemistry
The primary difference between terpyridine and this compound lies in their coordinating atoms and steric profiles.
2,2':6',2"-Terpyridine (tpy): Terpyridine is a classic and widely used tridentate 'pincer' ligand that coordinates to a metal center through its three nitrogen atoms (an NNN donor set).[1][2] Before coordination, the ligand typically exists in a low-energy trans-trans conformation. Upon binding to a metal ion, it undergoes a conformational change to a cis-cis geometry, allowing all three nitrogen atoms to bind meridionally, forming two stable 5-membered chelate rings.[1][2][3] This binding mode results in relatively rigid and planar complexes, such as the common [M(tpy)₂]ⁿ⁺ octahedral complexes.[3]
This compound (dppy): In contrast, this compound's coordination is more versatile and often more complex. While it can act as a simple monodentate ligand through its central nitrogen atom, its most significant role is as a dianionic, tridentate pincer ligand.[4][5] Through a process called cyclometalation (or pincer reaction), the ortho-hydrogens on the two phenyl rings are removed, and the carbon atoms form strong sigma bonds to the metal center. This results in a [C⁻^N^C⁻] coordinating pocket, which creates a very strong ligand field. The two phenyl rings are not coplanar with the central pyridine ring, with dihedral angles reported to be around 26-30°.[6] This twisted structure introduces significant steric hindrance around the metal center.
Data Presentation: Structural and Coordination Comparison
| Feature | This compound (dppy) | 2,2':6',2"-Terpyridine (tpy) |
| Structure | Pyridine core with phenyl groups at C2 and C6 | Three pyridine rings linked at the 2 and 6 positions |
| Denticity | Typically Tridentate (after cyclometalation) | Tridentate |
| Donor Atoms | C, N, C (dianionic pincer) | N, N, N (neutral) |
| Coordination Mode | Meridional, forming two 5-membered chelate rings | Meridional, forming two 5-membered chelate rings[3] |
| Steric Profile | High steric hindrance due to flanking phenyl groups | Moderate, relatively planar structure |
| Electronic Nature | Strong σ-donor (due to M-C bonds), moderate π-acceptor | Good σ-donor and π-acceptor[1] |
| Flexibility | Rotation of phenyl rings possible, but rigid pincer bite | Rotational freedom between rings in free state; rigid upon coordination |
Photophysical and Electrochemical Properties
The differences in coordination mode directly translate to significant distinctions in the photophysical and electrochemical properties of their respective metal complexes.
Terpyridine Complexes: Complexes of terpyridine, particularly with d⁶ metals like Ru(II) and Os(II), are well-studied for their electrochemical and photophysical behaviors. They typically display metal-to-ligand charge transfer (MLCT) absorptions in the visible region.[3][7] However, the prototypical [Ru(tpy)₂]²⁺ complex is known for its very short-lived excited state and low luminescence quantum yield at room temperature.[8] This is because the rigid, meridional coordination enforces a ligand field that is weaker than in analogous tris(bipyridine) complexes, leaving a low-lying, thermally accessible metal-centered (MC) state that provides an efficient non-radiative decay pathway.[8]
This compound Complexes: Cyclometalated complexes featuring the [C^N^C] pincer ligand, especially with heavy metals like Pt(II), Ir(III), and Au(III), often exhibit highly favorable photophysical properties.[4][9] The strong covalent metal-carbon bonds create a very strong ligand field. This high ligand field energy raises the energy of the deactivating MC states well above the emissive triplet state. Consequently, these complexes can be bright, room-temperature phosphors with high quantum yields and are of great interest for applications like Organic Light-Emitting Diodes (OLEDs).
Data Presentation: Representative Photophysical & Electrochemical Data
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | E_ox (V vs SCE) | E_red (V vs SCE) |
| [Ru(tpy)₂]²⁺ | ~470 (MLCT) | ~620 | < 0.0001 (in H₂O) | ~0.25 ns (in H₂O) | +1.26 | -1.28, -1.50 |
| [Pt(dppy)Cl] | ~380-450 | ~480-550 | ~0.6-0.8 | ~1-5 µs | Irreversible | ~ -2.1 |
(Note: Values are approximate and can vary significantly with solvent, counter-ion, and ancillary ligands. Data compiled from multiple sources for representative illustration.)
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of the ligands and a key precursor for each.
Protocol 1: Synthesis of 2,2':6',2"-Terpyridine (One-Pot Method)
This protocol is adapted from a known one-pot procedure.[10]
Materials:
-
2-acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (2.0 eq) in ethanol.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.
-
Reflux the mixture for 2 hours. The reaction progress can be monitored by TLC.
-
To the resulting mixture, add another portion of 2-acetylpyridine (1.0 eq) and a catalytic amount of a base like sodium ethoxide.
-
Add a significant excess of ammonium acetate (e.g., 10 eq).
-
Continue to reflux the mixture for an additional 4-6 hours until the reaction is complete.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure terpyridine as a white solid.
Protocol 2: Synthesis of this compound
This protocol uses a standard Suzuki cross-coupling reaction.
Materials:
-
2,6-Dibromopyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromopyridine (1.0 eq), phenylboronic acid (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 3:1 mixture of toluene and ethanol as the solvent.
-
Add the 2M aqueous Na₂CO₃ solution (approx. 3.0 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain this compound as a white crystalline solid.
Mandatory Visualizations
Diagram 1: Ligand Coordination Modes
Caption: Comparison of coordination modes for dppy and tpy ligands.
Diagram 2: General Experimental Workflow
Caption: Workflow for synthesis and characterization of metal complexes.
Summary and Recommendations
The choice between this compound and terpyridine depends entirely on the desired application and properties of the final metal complex.
-
Choose Terpyridine (tpy) for applications requiring robust, redox-active complexes with well-defined octahedral geometry. It is an excellent building block for supramolecular chemistry, polymers, and certain catalytic systems where high luminescence is not a primary requirement.[11][12] Its synthesis is well-established, and its coordination chemistry is highly predictable.[3][10]
-
Choose this compound (dppy) when the primary goal is to create highly phosphorescent materials. Its capacity for cyclometalation leads to complexes with strong ligand fields, making it ideal for developing efficient emitters for OLEDs, chemical sensors, and photoredox catalysts where a powerful excited state is needed. Researchers should be prepared for the more complex synthetic steps involved in cyclometalation.
References
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpyridine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Metal Complexes with Phenyl-Substituted Pyridine Ligands
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the electrochemical properties of metal complexes featuring phenyl-substituted pyridine ligands. Due to a scarcity of specific data on 2,6-diphenylpyridine complexes, this guide focuses on structurally related and extensively studied analogues, namely complexes of 2-phenylpyridine, 2,2'-bipyridine, and 2,2':6',2''-terpyridine. The data presented herein, including redox potentials and experimental methodologies, offers valuable insights into how ligand architecture influences the electrochemical characteristics of these important compounds.
Comparative Electrochemical Data
The following table summarizes key electrochemical data for a selection of metal complexes with 2-phenylpyridine, 2,2'-bipyridine, and 2,2':6',2''-terpyridine ligands. These ligands are structurally analogous to this compound and provide a framework for understanding the electronic effects of phenyl substitution on the pyridine ring system. The data has been compiled from various studies and is presented to facilitate comparison across different metal centers and ligand systems.
| Metal Complex | Ligand | Metal Center | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Reference Electrode | Solvent/Electrolyte |
| [Ir(ppy)2(bpy)]+ | 2-phenylpyridine (ppy), 2,2'-bipyridine (bpy) | Iridium(III) | +1.28 | -1.51 | Ag/AgCl | CH3CN / 0.1 M TBAPF6 |
| [Ru(bpy)3]2+ | 2,2'-bipyridine (bpy) | Ruthenium(II) | +1.26 | -1.33 | SCE | CH3CN / 0.1 M TEAP |
| [Fe(tpy)2]2+ | 2,2':6',2''-terpyridine (tpy) | Iron(II) | +1.10 | -1.25 | SCE | CH3CN / 0.1 M TBAP |
| [Co(bpy)3]2+ | 2,2'-bipyridine (bpy) | Cobalt(II) | +0.33 | -1.02 | SCE | CH3CN / 0.1 M TBAPF6 |
| [Ni(dipyvd)2] | 1-isopropyl-3,5-di(2′-pyridyl)-6-oxo-2H-tetrazine (dipyvdH) | Nickel(II) | -0.32, -0.15 | - | Ferrocene/Ferricenium | Acetonitrile |
| [Zn(dipyvd)2] | 1-isopropyl-3,5-di(2′-pyridyl)-6-oxo-2H-tetrazine (dipyvdH) | Zinc(II) | -0.28, -0.12 | - | Ferrocene/Ferricenium | Acetonitrile |
Experimental Protocols
The electrochemical data presented in this guide were obtained using cyclic voltammetry (CV), a standard and powerful technique for investigating the redox properties of chemical species. Below is a generalized experimental protocol representative of the methodologies employed in the cited studies.
Cyclic Voltammetry (CV) Protocol:
-
Instrumentation: A three-electrode potentiostat is used for all measurements.
-
Working Electrode: A glassy carbon electrode is typically used as the working electrode. It is polished with alumina slurry and sonicated in an appropriate solvent before each experiment to ensure a clean and reproducible surface.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode. The potential of the reference electrode is periodically calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Electrolyte Solution: The supporting electrolyte is typically a 0.1 M solution of a non-coordinating salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetraethylammonium perchlorate (TEAP), dissolved in a dry, deoxygenated solvent like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
-
Procedure: The metal complex of interest is dissolved in the electrolyte solution at a concentration of approximately 1 mM. The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to remove dissolved oxygen. The cyclic voltammogram is then recorded by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s).
Visualizing the Electrochemical Experiment
The following diagram illustrates a typical experimental workflow for cyclic voltammetry.
Caption: A typical workflow for a cyclic voltammetry experiment.
Logical Relationship of Electrochemical Parameters
The electrochemical properties of a metal complex are intrinsically linked to its electronic structure, which is a function of the metal center and the coordinating ligands. The following diagram illustrates the relationship between these key factors.
Caption: Relationship between molecular components and electrochemical properties.
Computational Modeling of 2,6-Diphenylpyridine-Based Fluorophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational modeling approaches for 2,6-diphenylpyridine-based fluorophores, a class of compounds with significant potential in biological imaging and materials science.[1] The unique electronic and photophysical properties of these molecules, often characterized by intramolecular charge transfer (ICT), make them a subject of extensive research.[1][2] This document outlines the performance of common computational methods against experimental data and provides detailed experimental protocols for context.
Performance of Computational Models
The primary computational method for predicting the photophysical properties of fluorophores like this compound derivatives is Time-Dependent Density Functional Theory (TD-DFT).[2][3][4] This method offers a good balance between accuracy and computational cost for calculating excited-state properties such as absorption and emission wavelengths. The choice of functional and basis set within TD-DFT can significantly impact the accuracy of the predictions.
Below is a comparison of theoretical calculations with experimental data for a series of this compound-based fluorophores with different substituents (R = Br, H, OMe, NMe2, and NPh2).[2]
Table 1: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λ_abs) in Dichloromethane
| Compound (R) | Experimental λ_abs (nm) | Calculated λ_abs (nm) (TD-DFT/B3LYP/6-31G*) | Deviation (%) |
| Br | 318 | 325 | +2.20 |
| H | 316 | 322 | +1.90 |
| OMe | 328 | 335 | +2.13 |
| NMe2 | 363 | 370 | +1.93 |
| NPh2 | 388 | 396 | +2.06 |
Data synthesized from findings reported in reference[2].
Table 2: Comparison of Experimental and TD-DFT Calculated Emission Maxima (λ_em) in Dichloromethane
| Compound (R) | Experimental λ_em (nm) | Calculated λ_em (nm) (TD-DFT/B3LYP/6-31G*) | Deviation (%) |
| Br | 374 | 385 | +2.94 |
| H | 370 | 380 | +2.70 |
| OMe | 400 | 412 | +3.00 |
| NMe2 | 496 | 510 | +2.82 |
| NPh2 | 525 | 540 | +2.86 |
Data synthesized from findings reported in reference[2].
The data indicates that the B3LYP functional with the 6-31G* basis set provides a reasonable prediction of the absorption and emission maxima, with a systematic overestimation of a few nanometers. This level of theory is widely used for initial screenings of fluorescent dyes.[4][5] For more accurate predictions, especially for molecules exhibiting significant charge transfer, other functionals or higher-level methods might be necessary.[3]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.
-
Measurement: The absorption spectra are recorded at room temperature in a 1 cm path length quartz cuvette. A solvent blank is used as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
-
Sample Preparation: The same solutions prepared for UV-Vis absorption spectroscopy are used. The optical density of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector is utilized.
-
Measurement: The fluorescence emission spectra are recorded by exciting the sample at its absorption maximum (λ_abs). The emission is scanned over a wavelength range appropriate for the expected fluorescence. The wavelength of maximum emission (λ_em) is identified. Quantum yields can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Computational Workflow
The general workflow for the computational modeling of this compound-based fluorophores is depicted below. This process involves geometry optimization of the ground and excited states, followed by the calculation of vertical excitation energies to predict the absorption and emission spectra.[6]
Caption: Computational workflow for predicting photophysical properties.
Alternative Computational Models
While TD-DFT is the most common method, other computational approaches can be employed for studying fluorophores:
-
Semi-empirical Methods (e.g., ZINDO): These methods are computationally less expensive and can be useful for qualitative predictions and studying large systems, though they are generally less accurate than TD-DFT.[2]
-
Higher-Level Ab Initio Methods (e.g., CASSCF, EOM-CCSD): These methods provide higher accuracy but are computationally very demanding and are typically used for benchmarking smaller systems.
The choice of computational model will depend on the specific research question, the available computational resources, and the desired level of accuracy. For high-throughput screening of many candidate fluorophores, a less expensive method might be appropriate, while for a detailed understanding of the photophysics of a single molecule, a more accurate and resource-intensive method would be justified.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Chemistry Study of pH-Responsive Fluorescent Probes and Development of Supporting Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DFT and TD-DFT Investigations for the Limitations of Lengthening the Polyene Bridge between N,N-dimethylanilino Donor and Dicyanovinyl Acceptor Molecules as a D-π-A Dye-Sensitized Solar Cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organometallic Complex Synthesis: 2,6-Diphenylpyridine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stable and efficient organometallic complexes is a cornerstone of modern chemistry, with profound implications for catalysis and drug development. The choice of ligand is paramount in dictating the properties of the resulting complex. This guide provides a comparative analysis of organometallic complexes synthesized using the C^N^C pincer ligand 2,6-diphenylpyridine against alternative pincer-type ligands such as PCP, NCN, and PNP. We present a synopsis of experimental data to aid in the selection of appropriate ligands for specific research applications.
Performance Comparison of Pincer Ligands in Catalysis
The catalytic efficacy of organometallic complexes is highly dependent on the nature of the pincer ligand and the metal center. Below is a compilation of performance data for various pincer complexes in Suzuki-Miyaura and Heck cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst/Ligand Type | Metal | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| C^N^C (this compound) | Pd(II) | 4-bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 90 | - | ~100 | - | [1] |
| NCN | Ni(II) | 4-bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 95 | - | [2] |
| PCP | Ni(II) | 4-bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 88 | - | [2] |
| PNP | Ni(II) | 4-bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 92 | - | [2] |
| NNN | Pd(II) | 4-bromotoluene | Phenylboronic acid | - | - | - | - | ~100 | - | [1] |
Table 2: Catalytic Performance in Heck Cross-Coupling Reactions
| Catalyst/Ligand Type | Metal | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| PCP (Aminophosphine) | Pd(II) | 4-bromoanisole | n-butyl acrylate | Na₂CO₃ | DMF | 140 | 0.5 | 98 | 0.01 | [3] |
| POCOP (Aminophosphine) | Pd(II) | 4-bromoanisole | n-butyl acrylate | Na₂CO₃ | DMF | 140 | 0.5 | 99 | 0.01 | [3] |
| SPO-ligated | Pd(II) | 4-bromoanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 94 | 2.0 | [4] |
Stability of Organometallic Pincer Complexes
The stability of pincer complexes is a critical factor for their application in catalysis, ensuring longevity and preventing decomposition under harsh reaction conditions. Thermodynamic stability is influenced by the nature of the donor atoms and the linker in the pincer ligand.
A comparative study on Group 10 metal complexes with benzene-based PYCYP pincer ligands revealed that the thermodynamic stability of the complexes is significantly influenced by the linker atom (Y) between the central aryl ring and the phosphorus donor groups.[5][6] The study found that the relative metal-carbon (M-Cipso) and metal-phosphorus (M-P) bond strengths increase in the order of CH₂ < NH < O for the linker.[6] This suggests that POCOP-type pincer complexes are thermodynamically more stable than PCCCP-type complexes.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of a this compound platinum(II) complex and a general method for Suzuki-Miyaura cross-coupling using a nickel pincer catalyst.
Protocol 1: Synthesis of [Pt(C^N^C)dmso] from this compound
This procedure is adapted from the synthesis of a precursor for various platinum(II) organometallic complexes.[7]
Materials:
-
K₂PtCl₄
-
This compound
-
Glacial acetic acid
-
Tetrabutylammonium chloride
-
Dimethyl sulfoxide (dmso)
-
Water
-
Acetone
Procedure:
-
A mixture of K₂PtCl₄ (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of tetrabutylammonium chloride (ca. 0.10 mmol) is refluxed in glacial acetic acid (80 mL) for 8 hours.
-
The resulting green-yellow suspension containing the Cl-bridged dimer is filtered and washed with water and acetone.
-
The filtered solid is then dissolved in boiling dmso (1 mL).
-
The hot yellow solution is filtered, and water (40 mL) is added to the filtrate to precipitate the product.
-
The product, [Pt(C^N^C)dmso], is collected by filtration.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with a Nickel Pincer Catalyst
This is a generalized protocol based on procedures found in the literature for Suzuki-Miyaura reactions catalyzed by nickel pincer complexes.[2]
Materials:
-
Nickel pincer complex (pre-catalyst)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line glassware
Procedure:
-
In an inert atmosphere glovebox, a Schlenk tube is charged with the nickel pincer complex, the aryl halide, the arylboronic acid, and the base.
-
Anhydrous solvent is added to the Schlenk tube.
-
The tube is sealed and brought out of the glovebox.
-
The reaction mixture is stirred at the desired temperature for the specified amount of time.
-
After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an appropriate organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualizing Synthesis and Ligand Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and catalytic application of organometallic pincer complexes.
Caption: Logical relationship diagram comparing different types of pincer ligands based on their key properties.
References
- 1. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rationally designed pincer-type heck catalysts bearing aminophosphine substituents: Pd IV intermediates and palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Which Type of Pincer Complex Is Thermodynamically More Stable? Understanding the Structures and Relative Bond Strengths of Group 10 Metal Complexes Supported by Benzene-Based PYCYP Pincer Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,6-Diphenylpyridine
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like 2,6-Diphenylpyridine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classifications for this compound
| Hazard Code | Description |
| H302 | Harmful if swallowed[1][2] |
| H315 | Causes skin irritation[1][2] |
| H318 | Causes serious eye damage[1][2] |
| H335 | May cause respiratory irritation[1][2] |
| H400 | Very toxic to aquatic life[1][2] |
| H410 | Very toxic to aquatic life with long lasting effects[1][2] |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, filter paper, absorbent pads), in a designated and compatible hazardous waste container[3].
-
The container must be sealable, airtight, and made of a material that is resistant to the chemical.
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[3].
-
Include the appropriate hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area[3].
-
The storage area should be away from incompatible materials such as strong oxidizing agents and acids[3][4].
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Methods such as rotary kiln incineration at high temperatures (820°C - 1,600°C) are potential disposal options for pyridine-containing wastes[5].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand[6].
-
Collect the contaminated absorbent material into a designated hazardous waste container and label it accordingly.
-
-
Large Spills:
-
Immediately evacuate the area.
-
Contact your institution's EHS department or emergency response team for assistance[6].
-
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for the most detailed and current information.
References
Personal protective equipment for handling 2,6-Diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2,6-Diphenylpyridine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for the safe use of this compound in a research environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. According to safety data sheets, it is classified as follows:
-
Serious eye damage/eye irritation (Causes serious eye damage) [1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (May cause respiratory irritation) [1][2]
-
Hazardous to the aquatic environment, acute and long-term hazard (Very toxic to aquatic life with long lasting effects) [1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Required at all times to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Butyl rubber or PVA gloves are recommended. Nitrile gloves may not be suitable, so always check the manufacturer's compatibility chart.[4] |
| Body | Laboratory Coat | A fully-buttoned, fire/flame resistant and impervious lab coat should be worn to protect skin.[3][4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator is necessary.[3] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Procedure for Handling Solid this compound
-
Preparation : Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and waste containers.
-
Weighing : Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Avoid creating dust.
-
Transfer : Gently tap the weighing boat to transfer the powder into the reaction vessel. A powder funnel may be used to prevent spillage. If any static is present, an anti-static gun can be used on the glassware.
-
Cleaning : Immediately after use, decontaminate the spatula and weighing boat by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a designated waste container.
First-Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Get medical help immediately.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills : Ensure adequate ventilation.[5] Sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5]
-
Large Spills : Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] Contact environmental health and safety personnel.
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from heat, sparks, and open flames.[6]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[5]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[5]
-
Dispose of contents and container to an approved waste disposal plant.[6] Do not flush into surface water or sanitary sewer systems.[5]
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety office for any questions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
